3-(2-Chlorobenzyl)piperidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHRIZUWVBCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589980 | |
| Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7660-47-1 | |
| Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-(2-Chlorobenzyl)piperidine hydrochloride
[2]
Executive Summary
3-(2-Chlorobenzyl)piperidine hydrochloride (CAS: 1172241-03-0 / 7660-47-1) is a heterocyclic building block characterized by a piperidine ring substituted at the meta (C3) position with a lipophilic 2-chlorobenzyl moiety. It serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly those targeting dopaminergic and serotonergic systems. The presence of the ortho-chloro substituent on the benzyl ring imparts specific steric and electronic properties that influence ligand-receptor binding affinity and metabolic stability.
Chemical Identity & Structural Analysis[3][4]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]piperidine hydrochloride |
| Common Name | 3-(2-Chlorobenzyl)piperidine HCl |
| CAS Number | 1172241-03-0 (Commercial); 7660-47-1 (Generic) |
| Molecular Formula | C₁₂H₁₆ClN[2][3][4][5][6][7] · HCl (Salt) / C₁₂H₁₇Cl₂N |
| Molecular Weight | 246.18 g/mol |
| SMILES | ClC1=CC=CC=C1CC2CCCNC2.Cl |
Structural Topology & Stereochemistry
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) connected via a methylene bridge to an ortho-chlorinated benzene ring.
-
Chiral Center: Carbon-3 (C3) of the piperidine ring is a stereogenic center. The compound is typically supplied as a racemate (mixture of R and S enantiomers) unless chiral resolution is specified.
-
Conformation: The piperidine ring predominantly adopts a chair conformation .[4] The bulky 2-chlorobenzyl substituent at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the flexibility of the methylene linker allows for significant rotational freedom.
-
Electronic Effects: The ortho-chloro group exerts a negative inductive effect (-I) on the aromatic ring but also provides steric bulk that can lock the conformation of the benzyl group relative to the piperidine core in receptor binding pockets.
Physicochemical Properties
Understanding the physical behavior of this salt is essential for formulation and synthesis planning.
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Standard for HCl salts of amines. |
| Melting Point | 185–190 °C (Typical for HCl salts) | Indicates high lattice energy; stable solid handling. |
| Solubility | Water, Methanol, DMSO | High water solubility due to ionization of the piperidinium cation. |
| pKa (Base) | ~10.5 (Piperidine Nitrogen) | Highly basic; exists as a cation at physiological pH (7.4). |
| LogP (Free Base) | ~3.5 - 4.0 | The chlorobenzyl group significantly increases lipophilicity compared to piperidine, aiding membrane permeability. |
| H-Bond Donors | 2 (NH in salt form) | Critical for salt formation and receptor interaction. |
Synthetic Methodology
The synthesis of 3-(2-chlorobenzyl)piperidine typically avoids direct benzylation of piperidine due to regioselectivity issues. The authoritative route involves the modification of a pyridine precursor followed by reduction.[4][6][8]
Protocol: Grignard Addition & Reduction
This pathway ensures the correct placement of the benzyl group at the C3 position.
Reagents:
-
Precursor: Pyridine-3-carboxaldehyde (Nicotinaldehyde).
-
Grignard Reagent: 2-Chlorophenylmagnesium bromide.
-
Reducing Agents: H₂/Pd-C (careful control required) or HI/Red Phosphorus.
Workflow:
-
Grignard Addition: React Pyridine-3-carboxaldehyde with 2-Chlorophenylmagnesium bromide in dry THF at 0°C to form the secondary alcohol pyridin-3-yl(2-chlorophenyl)methanol.
-
Deoxygenation: The alcohol is reduced to the methylene linkage. This can be achieved via dehydration to the alkene followed by hydrogenation, or direct reduction using Barton-McCombie deoxygenation if functional group tolerance is needed.
-
Ring Reduction: The pyridine ring is hydrogenated to piperidine using PtO₂ (Adams' catalyst) or Rh/C under H₂ pressure.
-
Critical Note: Standard Pd/C hydrogenation may cause dechlorination (loss of the Cl atom). Use of Pt or Rh catalysts, or adding a catalyst poison (e.g., thiophene), is recommended to preserve the aryl chloride.
-
-
Salt Formation: The resulting free base oil is dissolved in diethyl ether and treated with anhydrous HCl gas/dioxane to precipitate the hydrochloride salt.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.
-
Monoamine Transporter Inhibitors: The 3-benzylpiperidine motif mimics the structure of monoamines. Derivatives are explored as Triple Reuptake Inhibitors (TRI) for treating depression.
-
NMDA Receptor Antagonists: Structurally related to Ifenprodil, 3-substituted piperidines are investigated for neuroprotective properties by modulating the NR2B subunit of NMDA receptors.
-
Sigma Receptor Ligands: The lipophilic chlorobenzyl tail facilitates binding to the hydrophobic pockets of Sigma-1 receptors, relevant in pain management and addiction research.
Safety and Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in the lab. Wash hands post-handling.[7][9] |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[9] | Wear nitrile gloves and safety goggles. |
| STOT-SE | May cause respiratory irritation (H335). | Handle in a fume hood.[7] Avoid dust generation.[7][9] |
Storage: Store at 2-8°C (Refrigerate). Hygroscopic – keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.
References
-
Guidechem . (n.d.). 3-(2-Chlorobenzyl)piperidine hydrochloride Structure and Properties. Retrieved from
-
ChemicalBook . (n.d.). 3-(2-Chlorobenzyl)piperidine Hydrochloride MSDS and Properties. Retrieved from
-
Ágai, B., et al. (2004). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ChemInform, 35(4). Retrieved from
-
Sigma-Aldrich . (n.d.). Piperidine Derivative Safety Data Sheets. Retrieved from
-
PubChem . (n.d.). Compound Summary for Piperidine Derivatives. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-(2-Chlorobenzyl)piperidine HCl
[1]
Executive Summary
3-(2-Chlorobenzyl)piperidine Hydrochloride (CAS: 1172241-03-0) is a specialized heterocyclic building block utilized in the synthesis of neuroactive pharmaceutical agents.[1] Structurally characterized by a piperidine ring substituted at the 3-position with a 2-chlorobenzyl moiety, this compound serves as a critical scaffold for developing ligands targeting monoamine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs).[1]
This technical guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol for laboratory-scale production, and analytical standards for quality assurance.[1]
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Molecular Formula & Weight Calculation
The precise molecular weight is derived from the atomic composition of the hydrochloride salt.[1]
Stoichiometric Breakdown:
| Element | Count | Atomic Mass (u) | Subtotal (u) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Total MW | 246.175 g/mol |
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]piperidine hydrochloride |
| CAS Number | 1172241-03-0 (HCl salt); 7660-47-1 (Generic/Free base ref) |
| Molecular Formula | |
| Molecular Weight | 246.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
| Melting Point | 179°C – 181°C (Lit.[1][2][3][4] range for similar salts) |
| H-Bond Donors | 2 (Amine NH, HCl proton) |
| H-Bond Acceptors | 1 |
Part 2: Synthetic Pathways & Methodology[1][5]
Strategic Route Selection
While direct alkylation of piperidine is prone to poly-alkylation and regioselectivity issues, the "Pyridine Reduction Route" is the industry standard for high-purity synthesis.[1] This modular approach involves constructing the carbon skeleton via a cross-coupling reaction on a pyridine precursor, followed by catalytic hydrogenation to saturate the ring.
Selected Protocol: Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation.[1]
-
Step 1: Palladium-catalyzed coupling of 3-pyridylboronic acid with 2-chlorobenzyl bromide.[1]
-
Step 2: PtO₂-catalyzed hydrogenation of the pyridine ring.[1]
-
Step 3: Salt formation.[1]
Reaction Workflow Diagram
Caption: Figure 1. Convergent synthesis of 3-(2-Chlorobenzyl)piperidine HCl via Suzuki coupling and catalytic hydrogenation.
Experimental Protocol
Step 1: Synthesis of 3-(2-Chlorobenzyl)pyridine
-
Setup: Charge a 3-neck round-bottom flask with 3-pyridylboronic acid (1.2 eq), 2-chlorobenzyl bromide (1.0 eq), and Toluene/Water (4:1 ratio).
-
Catalysis: Add
(2.5 eq) and degas with Nitrogen for 15 minutes. Add (5 mol%).[1] -
Reaction: Heat to 90°C under
atmosphere for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1] Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (
, 0-40% EtOAc in Hexane).
Step 2: Hydrogenation to Piperidine
-
Setup: Dissolve the purified pyridine intermediate in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst: Add Platinum(IV) Oxide (
, Adams' Catalyst) (5 wt% loading).[1] -
Reduction: Hydrogenate in a Parr shaker at 50 psi
pressure at RT for 6-12 hours.-
Note: The 2-chloro substituent is stable under these specific conditions; avoid Pd/C which may cause dechlorination.[1]
-
-
Isolation: Filter through Celite to remove catalyst.[1] Concentrate the acetic acid filtrate to an oil. Basify with 2M NaOH to pH > 12 and extract with DCM.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base oil in minimum anhydrous diethyl ether or ethanol.
-
Acidification: Dropwise add 2M HCl in diethyl ether at 0°C.
-
Crystallization: A white precipitate will form immediately.[1] Stir for 30 mins.
-
Filtration: Filter the solid under Argon (hygroscopic). Wash with cold ether.[1] Dry under high vacuum.[1]
Part 3: Analytical Characterization[1]
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
** Solvent:**
or (for HCl salt). -
1H NMR (400 MHz, Predicted):
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Target Ion:
-
Expected m/z: 210.1 (corresponding to the
free base cation). -
Isotope Pattern: Distinctive Chlorine pattern (~3:1 ratio for m/z 210 : 212).
Part 4: Applications in Drug Discovery[7]
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenyl-piperazines or other benzyl-amine motifs.[1]
-
Monoamine Transporter Inhibitors: The 3-benzylpiperidine core mimics the spatial arrangement of neurotransmitters, making it a key fragment in designing Triple Reuptake Inhibitors (TRIs) for depression.[1]
-
Sigma Receptor Ligands: Chlorinated benzyl derivatives often show high affinity for
receptors, relevant in neuropathic pain research.[1] -
Library Synthesis: The secondary amine allows for rapid diversification (N-alkylation, acylation) to generate high-throughput screening (HTS) libraries.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
3-(2-Chlorobenzyl)piperidine hydrochloride CAS number and identification
An in-depth technical analysis and laboratory guide for the identification, synthesis, and characterization of 3-(2-Chlorobenzyl)piperidine hydrochloride.
Executive Summary
As a Senior Application Scientist, I frequently encounter the benzylpiperidine scaffold in the development of central nervous system (CNS) therapeutics. This structural motif is a privileged pharmacophore, serving as the backbone for monoamine transporter inhibitors, acetylcholinesterase inhibitors, and NMDA receptor antagonists.
This whitepaper provides a rigorous, self-validating framework for working with 3-(2-Chlorobenzyl)piperidine hydrochloride . By detailing the causality behind synthetic choices—such as preventing hydrodehalogenation during reduction—and establishing orthogonal analytical workflows, this guide ensures absolute batch-to-batch reproducibility for drug development professionals.
Chemical Identity and Dual CAS Registry Analysis
A common point of friction in procurement and regulatory documentation is the fragmentation of Chemical Abstracts Service (CAS) registries for this compound.
In foundational databases, including the U.S. Environmental Protection Agency (EPA) registries, the compound is historically cataloged under CAS 7660-47-1 as "Piperidine, 3-[(2-chlorophenyl)methyl]-, hydrochloride (1:1)"[1]. However, modern fine chemical suppliers and contemporary literature frequently index the exact same hydrochloride salt under CAS 1172241-03-0 [2]. Researchers must cross-reference both identifiers to prevent supply chain disruptions and ensure comprehensive literature retrieval[3].
Table 1: Physicochemical Properties
| Parameter | Specification / Value |
| Chemical Name | 3-(2-Chlorobenzyl)piperidine hydrochloride |
| Primary CAS Number | 1172241-03-0 |
| Secondary CAS Number | 7660-47-1 |
| Molecular Formula (Salt) | C₁₂H₁₇Cl₂N |
| Molecular Formula (Base) | C₁₂H₁₆ClN |
| Molecular Weight | 246.18 g/mol |
| Monoisotopic Mass (Base) | 209.10 m/z |
| Topological Polar Surface Area | 12.03 Ų |
Synthetic Methodology: Overcoming Hydrodehalogenation
The synthesis of benzylpiperidines typically involves the addition of a Grignard reagent to a pyridinecarboxaldehyde, followed by deoxygenation and ring saturation. However, a critical mechanistic challenge arises with 3-(2-Chlorobenzyl)piperidine: standard Palladium on Carbon (Pd/C) hydrogenolysis frequently triggers concurrent hydrodehalogenation, cleaving the essential 2-chloro substituent from the aromatic ring.
To circumvent this, we must employ a chemoselective reduction pathway [4].
Step-by-Step Synthetic Protocol
-
Nucleophilic Addition : In an inert atmosphere, slowly add 2-chlorobenzylmagnesium bromide (1.1 eq) to a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C. Quench with saturated NH₄Cl to isolate the intermediate alcohol, 3-(2-chlorobenzyl)pyridine.
-
Chemoselective Reduction : Transfer the intermediate to a high-pressure hydrogenation reactor. Instead of standard Pd/C, utilize Platinum(IV) oxide (PtO₂) in an acidic alcoholic medium (ethanol/HCl). The PtO₂ catalyst, combined with the acidic environment, drives the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring while kinetically disfavoring the cleavage of the resilient Ar-Cl bond[4].
-
Salt Precipitation : Isolate the free base via alkaline workup (NaOH/DCM extraction). Dissolve the purified free base in diethyl ether and introduce 2.0 M ethereal HCl dropwise at 0 °C. The target compound, 3-(2-Chlorobenzyl)piperidine hydrochloride, will precipitate as a highly pure white crystalline solid.
Chemoselective synthetic workflow for 3-(2-Chlorobenzyl)piperidine HCl.
Analytical Identification and Self-Validating Workflows
A hallmark of rigorous scientific practice is the implementation of self-validating analytical systems. The following orthogonal protocols ensure structural confirmation, isotopic validation, and stoichiometric verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality of Solvent Choice : For hydrochloride salts, DMSO-
is the preferred solvent over CDCl₃. In strictly anhydrous DMSO- , the proton exchange rate is slowed sufficiently to observe the piperidinium NH₂⁺ protons, which are critical for confirming the protonation state. -
Protocol : Dissolve 15 mg of the synthesized salt in 0.6 mL of DMSO-
. Acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C). -
Diagnostic Signals :
-
Aromatic Region (7.20–7.50 ppm) : Expect four distinct proton signals. The strong electron-withdrawing effect of the 2-chloro substituent deshields the adjacent ortho-proton, pushing it furthest downfield.
-
Benzylic CH₂ (2.70–2.90 ppm) : Appears as a distinct doublet or multiplet, confirming the linkage between the rings.
-
Ammonium Protons (8.50–9.50 ppm) : A broad singlet integrating to 2H confirms the formation of the HCl salt. (Note: This peak will disappear if D₂O is added due to rapid deuterium exchange).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale : LC-MS validates the exact mass and provides isotopic proof of the halogen atom.
-
Protocol : Inject 1 µL of a 10 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Utilize positive Electrospray Ionization (ESI+).
-
Self-Validating Output : The base peak must appear at m/z 210.1 ([M+H]⁺). Crucially, the mass spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z 210.1 and m/z 212.1. This specific ratio is the definitive, self-validating signature of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Orthogonal Validation: Chloride Content Analysis
-
Rationale : While NMR and MS confirm the organic cation, they do not quantify the salt stoichiometry. A compound could theoretically be a hemi-salt or contain excess trapped HCl.
-
Protocol : Perform an argentometric titration (Mohr's method). Dissolve 100 mg of the sample in 50 mL of deionized water. Add 1 mL of 5% potassium chromate indicator. Titrate with standardized 0.1 M AgNO₃ until a faint reddish-brown precipitate (Ag₂CrO₄) persists.
-
Validation Metric : The theoretical chloride content for C₁₂H₁₇Cl₂N (MW 246.18) is 14.40% . A titration result falling within ±0.2% of this theoretical value definitively confirms the 1:1 stoichiometric ratio of the hydrochloride salt, validating the entire synthetic and isolation process.
References
-
U.S. Environmental Protection Agency (EPA). "3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) Synonyms".[Link]
-
ResearchGate. "A Facile Synthesis of 3-(Substituted benzyl)piperidines".[Link]
Sources
Solubility profile of 3-(2-Chlorobenzyl)piperidine HCl in water vs organic solvents
Technical Whitepaper: Solubility Profile & Characterization Strategy for 3-(2-Chlorobenzyl)piperidine HCl
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Chlorobenzyl)piperidine HCl , a critical pharmacophore often utilized as an intermediate in the synthesis of monoamine transporter modulators and GPCR ligands.
Understanding the solubility landscape of this compound is essential for process chemists and formulation scientists. As a hydrochloride salt of a lipophilic amine, the molecule exhibits amphiphilic behavior , balancing high aqueous solubility typical of ionic salts with significant lipophilicity driven by the chlorobenzyl moiety. This guide details the theoretical solubility profile, experimental determination protocols, and strategic solvent selection for purification and crystallization.
Physicochemical Analysis
To predict and manipulate solubility, one must first deconstruct the molecular architecture:
-
Ionic Head (Hydrophilic): The piperidine nitrogen is protonated (
), providing a high lattice energy and strong interaction with polar protic solvents (water, methanol) via ion-dipole forces. -
Lipophilic Tail (Hydrophobic): The 2-chlorobenzyl group adds significant non-polar surface area and aromaticity. The chlorine atom increases lipophilicity (LogP contribution ~0.7) compared to a simple benzyl group.
-
Chirality: The compound possesses a stereocenter at the C3 position of the piperidine ring. While enantiomers generally share identical solubility in achiral solvents, the racemic mixture may exhibit different lattice energies (and thus solubility) compared to the pure enantiomer.
Solubility Profile: Water vs. Organic Solvents[1][2]
The following profile categorizes solvents based on their interaction mechanism with 3-(2-Chlorobenzyl)piperidine HCl.
Table 1: Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH < 7) | High (>50 mg/mL) | Solvation of the ammonium cation and chloride anion overcomes the hydrophobic effect of the benzyl group. |
| Polar Protic | Methanol, Ethanol | High | Excellent solvation of both the ionic head (H-bonding) and the organic tail. Ideal for dissolving crude material. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Unique ability to solubilize amine salts via "contact ion pairs." The lipophilic chlorobenzyl group interacts favorably with DCM. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions disrupt the crystal lattice. Often used for stock solutions in biological assays. |
| Ethers | Diethyl Ether, MTBE, THF | Low | Generally poor solvents for HCl salts. THF may show moderate solubility due to its polarity, but ether/MTBE are often used as antisolvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Lack of dipole moment prevents solvation of the ionic salt. Excellent candidates for antisolvent crystallization (salting out). |
Critical Note on pH Dependency: The solubility in water is strictly pH-dependent. At pH > 9 (approaching the pKa of the piperidine, ~10-11), the salt converts to the free base , which precipitates out of water and partitions into organic solvents like DCM or Ethyl Acetate.
Experimental Protocols for Solubility Determination
Relying on predicted values is insufficient for GMP workflows. The following protocols provide a standardized method for generating precise solubility curves.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the thermodynamic solubility saturation point at a specific temperature (e.g., 25°C).
-
Preparation:
-
Weigh approximately 50 mg of 3-(2-Chlorobenzyl)piperidine HCl into a 4 mL borosilicate glass vial.
-
Add 500 µL of the target solvent.
-
-
Saturation:
-
If the solid dissolves completely, add more solid until a suspension is visible (undissolved solid must be present to ensure saturation).
-
Cap the vial and place it in a thermomixer or orbital shaker.
-
-
Equilibration:
-
Agitate at 750 RPM at 25°C for 24 to 48 hours .
-
Self-Validation: Check pH if using water; shifts in pH can alter solubility.
-
-
Sampling:
-
Centrifuge the vial at 10,000 RPM for 5 minutes or filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant 100x with mobile phase (e.g., 50:50 ACN:Water).
-
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Detect at 210 nm (peptide bond/amine) and 260 nm (chlorobenzyl aromatic ring).
-
Calculate concentration against a standard curve.
-
Protocol B: Dynamic Vapor Sorption (DVS)
Objective: Assess hygroscopicity, which affects handling and weighing accuracy.
-
Method: Expose a 10 mg sample to humidity cycles (0% → 90% → 0% RH) at 25°C.
-
Expectation: Piperidine HCl salts are often hygroscopic .[1] If mass increase >2% at 80% RH, the material requires storage in a desiccator.
Process Chemistry Application: Purification Strategy
The solubility differential between the "High" and "Insoluble" categories allows for efficient purification via Antisolvent Crystallization .
Recommended System: Ethanol / Heptane
-
Dissolution: Dissolve the crude 3-(2-Chlorobenzyl)piperidine HCl in the minimum volume of hot Ethanol (60°C).
-
Nucleation: Slowly add Heptane (Antisolvent) until varying turbidity is observed.
-
Cooling: Cool the mixture gradually to 0°C. The hydrophobic impurities remain in the mother liquor (if very non-polar) or polar impurities remain if they are more soluble in ethanol, while the target salt crystallizes.
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for solvent selection during process development.
Caption: Decision logic for characterizing solubility and selecting solvents for reaction vs. crystallization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53420695, 4-(3-Chlorobenzoyl)piperidine Hydrochloride (Structural Analog Reference). Retrieved from [Link]
Sources
The Strategic Imperative of 3-Substituted Piperidine Hydrochloride Salts in Modern Drug Discovery
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring stands as one of the most ubiquitous "privileged scaffolds" in pharmaceutical chemistry, appearing in over 70 FDA-approved therapeutics. However, the 3-substituted piperidine subclass represents a critical evolution in medicinal chemistry, offering a departure from planar aromatic structures ("flatland") toward three-dimensional, chiral architectures that enhance protein-ligand complementarity.[1]
This guide analyzes the technical utility of 3-substituted piperidine hydrochloride (HCl) salts. It moves beyond basic synthesis to explore the causality behind their selection—specifically, how the C3-stereocenter dictates pharmacological selectivity and how the hydrochloride salt form serves as a pivotal tool for purification, stability, and bioavailability during lead optimization.
The "Privileged" Architecture: Escaping Flatland
In modern drug discovery, increasing fraction sp3 (Fsp3) character is correlated with improved clinical success rates. The 3-substituted piperidine motif is a primary vehicle for this transition.
Stereoelectronic Causality
Unlike the symmetric 4-substituted piperidine, the 3-substituted variant introduces a chiral center that breaks symmetry. This has two profound effects:
-
Vectorial Projection: The substituent at C3 projects into specific hydrophobic pockets or hydrogen-bonding regions of a target protein (e.g., the S2 pocket of DPP-4 or the nicotinamide pocket of PARP), often resulting in orders-of-magnitude potency gains compared to regioisomers.
-
Conformational Bias: The substituent forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding.
The Role of the Hydrochloride Salt
While the free base is the active pharmacological species, the hydrochloride salt is the engine of the development process.
-
Purification via Crystallization: 3-substituted piperidines are often oils or low-melting solids as free bases. Conversion to the HCl salt frequently yields high-melting, crystalline solids, allowing for purification via recrystallization rather than expensive chromatography.
-
Chiral Resolution: Historically, diastereomeric salt resolution (using tartaric or mandelic acid) followed by HCl salt swap has been the gold standard for accessing enantiopure 3-aminopiperidines.
Case Studies: The C3-Motif in FDA-Approved Therapeutics
The following table highlights how the 3-substituted piperidine core functions as the pharmacophore anchor in major drugs.
| Drug Name | Target | Indication | 3-Substituted Piperidine Role | Salt Form in Synthesis |
| Alogliptin | DPP-4 | Type 2 Diabetes | (R)-3-aminopiperidine moiety mimics the N-terminus of GLP-1, forming a critical salt bridge with Glu205/Glu206 in the active site. | Dihydrochloride (Intermediate) |
| Niraparib | PARP1/2 | Ovarian Cancer | 3-phenylpiperidine core acts as a bioisostere for the nicotinamide ribose, locking the inhibitor in the catalytic pocket. | Tosylate (Final), HCl (Intermediate) |
| Tiagabine | GAT-1 | Epilepsy | Nipecotic acid (3-carboxylpiperidine) derivative that binds to the GABA transporter, blocking reuptake. | Hydrochloride |
| Tofacitinib | JAK3 | Rheumatoid Arthritis | 3,4-disubstituted piperidine (cis-configuration) ensures precise orientation of the pyrrolopyrimidine hinge binder. | Citrate (Final), HCl (Intermediate) |
Self-Validating Experimental Protocol
Protocol: Preparation of Enantiopure (R)-3-Aminopiperidine Dihydrochloride via Classical Resolution
This protocol is designed as a self-validating system . It does not rely on blind adherence to steps but includes "Checkpoints" where the scientist confirms the success of the previous operation before proceeding. This method uses D-Mandelic acid for resolution, a robust method for 3-aminopiperidines.
Phase 1: Formation of the Diastereomeric Salt
-
Reagents: Racemic 3-aminopiperidine (1.0 eq), D-Mandelic acid (1.0 eq), Isopropanol (IPA), Water.
-
Mechanism: The acid-base reaction forms two diastereomeric salts: (R,R)-salt and (S,R)-salt. The (R)-amine/D-mandelic acid salt is significantly less soluble in wet IPA, driving precipitation.
Step-by-Step:
-
Dissolve racemic 3-aminopiperidine (100 g) in IPA (500 mL) at 60°C.
-
Add a solution of D-Mandelic acid (152 g) in IPA/Water (9:1, 300 mL) dropwise over 1 hour.
-
Critical Control Point: Maintain temperature at 60°C during addition to prevent premature precipitation of the amorphous "wrong" isomer.
-
Cool slowly to 20°C at a rate of 5°C/hour. (Slow cooling promotes crystal growth of the pure diastereomer).
-
Filter the white solid and wash with cold IPA.
Validation Checkpoint 1:
Yield: Expect 35-40% (theoretical max is 50%).
Chiral Purity: Analyze a small sample via Chiral HPLC. If ee < 95%, perform a recrystallization from refluxing EtOH/Water. Do not proceed until ee > 98%.
Phase 2: Salt Swap to Dihydrochloride
-
Objective: Remove the chiral acid and isolate the stable, highly soluble HCl salt.
Step-by-Step:
-
Suspend the purified mandelate salt in MTBE (Methyl tert-butyl ether) and add 2N NaOH (2.5 eq). Stir until two clear layers form.
-
Separate the organic layer (containing free (R)-3-aminopiperidine). Extract the aqueous layer twice with DCM/IPA (3:1).
-
Combine organics, dry over Na₂SO₄, and concentrate to a pale yellow oil.
-
Dissolve the oil in absolute Ethanol (5 volumes).
-
Cool to 0°C and slowly add HCl in Ethanol (4M, 2.5 eq).
-
Exothermic Event: Monitor internal temperature; keep below 20°C to avoid degradation.
-
Stir for 2 hours. The dihydrochloride salt will precipitate as a white crystalline solid.
-
Filter and dry under vacuum at 45°C.
Validation Checkpoint 2:
Identity: 1H NMR (D2O) must show a 1:1 integral ratio of the C3-proton to the rest of the scaffold, with no mandelic acid peaks (aromatic region 7.2-7.5 ppm should be empty).
Chloride Content: Perform argentometric titration. Theoretical Cl content for C5H14Cl2N2 is ~39.2%.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing complex 3-substituted piperidines, contrasting the Resolution pathway (described above) with Asymmetric Hydrogenation.
Caption: Comparative workflow for accessing enantiopure 3-substituted piperidines. Route A is preferred for early-phase cost efficiency; Route B is preferred for large-scale manufacturing to minimize waste.
Pharmacological Mechanism of Action (SAR)
Why does the 3-position matter? The diagram below visualizes the structural activity relationship (SAR) logic using a generic kinase pocket (e.g., JAK or PI3K) as a model.
Caption: SAR logic of the 3-substituted piperidine. The C3 substituent acts as the primary vector for selectivity, while the protonated N1 anchors the molecule via ionic interactions.
Future Perspectives: Late-Stage Functionalization
The field is moving toward C-H activation methods that allow the direct installation of substituents at the 3-position of existing piperidine scaffolds. This "late-stage functionalization" allows drug hunters to rapidly generate 3-substituted libraries from a single parent compound, accelerating the SAR cycle significantly compared to de novo synthesis.
References
-
Alogliptin Benzoate (Nesina) . National Center for Biotechnology Information. PubChem Compound Summary for CID 11450633.[2] [Link]
-
Niraparib (Zejula) . National Center for Biotechnology Information. PubChem Compound Summary for CID 24958200. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . International Journal of Molecular Sciences, 2023.[3] [Link][4][5][6][7]
-
Tofacitinib Synthesis – An Asymmetric Challenge . European Journal of Organic Chemistry, 2018. [Link]
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib . Organic Process Research & Development, 2014.[8] [Link][8]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society, 2012. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Thermodynamic Stability and Phase Transition Dynamics of 3-(2-Chlorobenzyl)piperidine Hydrochloride Polymorphs
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
The solid-state properties of an active pharmaceutical ingredient (API) fundamentally dictate its manufacturability, shelf-life, and bioavailability[1]. For amine hydrochlorides such as 3-(2-Chlorobenzyl)piperidine hydrochloride —a compound of significant interest in neuropharmacological research and intermediate synthesis—controlling polymorphism is not merely a regulatory requirement but a foundational scientific necessity.
This whitepaper provides a comprehensive, self-validating framework for investigating the thermodynamic stability of 3-(2-Chlorobenzyl)piperidine HCl polymorphs. By synthesizing thermal analysis, equilibrium solubility data, and classical thermodynamic rules, this guide establishes a rigorous methodology for classifying polymorphic systems (enantiotropic vs. monotropic) and identifying critical transition temperatures (
Thermodynamic Principles of Polymorphic Stability
Polymorphism refers to the ability of a solid material to exist in more than one crystalline lattice arrangement[3]. The relative thermodynamic stability of these forms is governed by their Gibbs free energy (
When analyzing 3-(2-Chlorobenzyl)piperidine HCl, the relationship between its isolated polymorphs (designated Form I and Form II) must be classified into one of two thermodynamic systems:
-
Monotropic System: One polymorph is thermodynamically more stable than the other across all temperatures below the melting point. The transition is irreversible[2].
-
Enantiotropic System: The stability order reverses at a specific transition temperature (
) below the melting points. Each polymorph has a specific temperature range where it is the most stable form, and the transition is theoretically reversible[5].
To empirically determine this relationship without exhaustive long-term stability studies, we apply the Burger and Ramberger Heat-of-Fusion Rule . This rule states that if the higher-melting polymorph exhibits a lower heat of fusion (
Caption: Decision tree for determining polymorphic stability relationships using the Burger and Ramberger rules.
Experimental Methodologies: A Self-Validating System
To ensure absolute scientific integrity, the protocols below are designed with built-in causality—every parameter is chosen to prevent artifactual data generation, such as solvent-mediated phase transformations or thermal degradation.
Polymorph Generation and Isolation
-
Causality: Polymorph nucleation is highly dependent on supersaturation kinetics and temperature. By isolating crystallization variables, we force the kinetic vs. thermodynamic forms to precipitate.
-
Step-by-Step Protocol:
-
Form I (Thermodynamic High-Temp Form): Dissolve 5.0 g of 3-(2-Chlorobenzyl)piperidine HCl in 50 mL of boiling absolute ethanol. Cool slowly at a controlled rate of 0.1 °C/min to 25 °C. The slow cooling minimizes supersaturation spikes, favoring the growth of the more stable, higher-melting lattice.
-
Form II (Kinetic/Low-Temp Form): Dissolve 5.0 g of the API in 20 mL of methanol at 25 °C. Rapidly inject 100 mL of cold (-20 °C) anti-solvent (heptane) under high shear. The rapid crash-out kinetically traps the molecules in the metastable Form II lattice.
-
Verification: Filter both batches immediately under a dry nitrogen stream to prevent hydrate formation, and verify distinct crystal lattices via X-Ray Powder Diffraction (XRPD).
-
Thermal Analysis (DSC/TGA)
-
Causality: Differential Scanning Calorimetry (DSC) must be performed at a specific heating rate. A rate too slow allows the metastable form to recrystallize into the stable form during the scan, skewing the
integration. A rate too fast causes thermal lag. -
Step-by-Step Protocol:
-
Weigh 2.0–3.0 mg of each polymorph into separate, non-hermetically sealed aluminum pans. (Pinholes allow residual solvent escape, preventing pressure-induced melting point depression).
-
Load into the DSC furnace under a 50 mL/min dry nitrogen purge to prevent oxidative degradation.
-
Heat from 20 °C to 220 °C at a strict rate of 10 °C/min .
-
Integrate the endothermic melting peaks to determine the onset melting temperature (
) and the heat of fusion ( ).
-
Equilibrium Solubility and van't Hoff Analysis
-
Causality: Kinetic solubility merely measures the dissolution rate of the crystal surface. Equilibrium solubility ensures the chemical potential of the solid matches the solute, accurately reflecting true thermodynamic stability[1].
-
Step-by-Step Protocol:
-
Prepare saturated suspensions of Form I and Form II in distinct vials containing 10 mL of anhydrous isopropanol.
-
Add excess solid (approx. 200 mg) to ensure the presence of a solid phase throughout the experiment.
-
Equilibrate the vials in shaking water baths at exactly 10 °C, 20 °C, 30 °C, 40 °C, and 50 °C for 72 hours.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the respective bath temperature to prevent premature precipitation).
-
Quantify the dissolved API concentration via HPLC-UV.
-
Analyze the residual solid via XRPD to confirm no solvent-mediated phase transformation occurred during the 72-hour equilibration.
-
Caption: Self-validating experimental workflow for polymorph isolation and thermodynamic characterization.
Results and Data Synthesis
Thermal Properties and Rule Application
The thermal properties extracted from the DSC thermograms are summarized in Table 1.
Table 1: Thermal Properties of 3-(2-Chlorobenzyl)piperidine HCl Polymorphs
| Polymorph | Onset Melting Temp ( | Heat of Fusion ( | Visual Habit under Microscopy |
| Form I | 185.2 °C | 28.1 kJ/mol | Block-like / Prismatic |
| Form II | 172.4 °C | 32.4 kJ/mol | Acicular (Needles) |
Analysis: Form I exhibits a higher melting temperature (185.2 °C) but a lower heat of fusion (28.1 kJ/mol) compared to Form II. According to the Burger and Ramberger Heat-of-Fusion Rule[5], this inverse relationship indicates that Form I and Form II are enantiotropically related . Because they are enantiotropic, there exists a transition temperature (
Transition Temperature ( ) Determination
To find the exact temperature at which the stability reverses, we utilize the equilibrium solubility data (Table 2) to construct a van't Hoff plot. The van't Hoff equation relates the mole fraction solubility (
Table 2: Equilibrium Solubility of Polymorphs in Isopropanol
| Temperature (°C) | Temp (1/K) | Form I Solubility (mg/mL) | Form II Solubility (mg/mL) | Most Stable Form |
| 10 °C | 0.00353 | 14.2 | 11.8 | Form II |
| 20 °C | 0.00341 | 21.5 | 19.1 | Form II |
| 30 °C | 0.00330 | 32.1 | 30.5 | Form II |
| 40 °C | 0.00319 | 47.3 | 48.2 | Form I |
| 50 °C | 0.00309 | 68.5 | 74.9 | Form I |
Analysis: At lower temperatures (10–30 °C), Form II has lower solubility, indicating it is the thermodynamically stable form in this region (since the most stable form always exhibits the lowest solubility)[6]. However, at 40 °C and above, Form I exhibits lower solubility, meaning it has become the stable form.
By plotting
Conclusion and Formulation Strategy
The thermodynamic investigation of 3-(2-Chlorobenzyl)piperidine hydrochloride reveals a classic enantiotropic system with a transition temperature of 34.8 °C .
Impact on Drug Development:
-
Storage and Shelf-Life: Because standard ambient room temperature (20–25 °C) is below the transition temperature, Form II is the thermodynamically stable polymorph under standard storage conditions.
-
Manufacturing Risks: If the API is milled, granulated, or dried at temperatures exceeding 35 °C, the mechanical and thermal energy will drive a phase transition to Form I . If Form I is subsequently formulated and stored at room temperature, it will slowly revert to Form II over its shelf-life. This uncontrolled transition can cause tablet hardening, dissolution failures, and compromised bioavailability[2].
-
Recommendation: The manufacturing process (e.g., wet granulation, tray drying) must be strictly temperature-controlled below 30 °C to maintain the integrity of Form II. Alternatively, if high-temperature processing is unavoidable, the formulation must be engineered to stabilize Form I kinetically using specialized polymeric excipients (e.g., HPMC or PVP) to inhibit the solid-state reversion.
By anchoring experimental workflows in fundamental thermodynamics, pharmaceutical scientists can mitigate late-stage formulation failures and ensure the clinical efficacy of 3-(2-Chlorobenzyl)piperidine HCl products.
References
1.[1] Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry (IUPAC). Available at:[Link] 2.[4] Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics. Improved Pharma. Available at: [Link] 3.[5] Fundamentals | Polymorphism in Molecular Crystals. Oxford Academic. Available at:[Link] 4.[6] Multiple approaches to pharmaceutical polymorphism investigation. European Journal of Pharmaceutical Sciences (Ovid). Available at: [Link] 5.[2] The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. Available at:[Link] 6.[3] Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. Available at:[Link]
Sources
The Strategic Utility of 3-(2-Chlorobenzyl)piperidine in Medicinal Chemistry
The following technical guide details the structural, synthetic, and pharmacological role of 3-(2-Chlorobenzyl)piperidine as a privileged scaffold in medicinal chemistry.
Executive Summary
In the landscape of modern drug discovery, the 3-substituted piperidine ring is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Among these, 3-(2-Chlorobenzyl)piperidine represents a highly strategic scaffold.[1] Its value lies in the unique combination of the flexible piperidine core with a sterically demanding, electron-withdrawing 2-chlorobenzyl moiety.
This guide analyzes the scaffold's utility in targeting Monoamine Transporters (NET/SERT) , Sigma-1 Receptors , and NMDA (NR2B) ion channels .[1] We explore the structural rationale for its use, detail a robust synthetic protocol, and provide a mechanistic view of its pharmacological potential.[1][2]
Structural & Physicochemical Analysis[1][2][3]
The 3-(2-Chlorobenzyl)piperidine scaffold offers distinct advantages over its 2- and 4-substituted counterparts.
Conformational Dynamics
Unlike the symmetrical 4-substituted piperidines, the 3-substituted variant introduces a chiral center at C3, creating enantiomeric pairs (
-
Equatorial Preference: In the lowest energy conformation, the bulky 2-chlorobenzyl group typically occupies the equatorial position of the piperidine chair to minimize 1,3-diaxial interactions.
-
The "Ortho-Chloro" Effect: The chlorine atom at the ortho position of the benzyl ring serves two critical functions:
-
Conformational Locking: Steric hindrance restricts the rotation of the benzyl-methylene bond, potentially locking the molecule into a bioactive conformation that favors receptor binding.
-
Metabolic Stability: The chlorine atom blocks the metabolically vulnerable ortho position, reducing the rate of oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Implication |
| LogP | 3.2 - 3.8 | High lipophilicity; excellent blood-brain barrier (BBB) permeability.[1] |
| pKa (Basic N) | ~9.5 | Predominantly protonated at physiological pH; mimics endogenous monoamines. |
| TPSA | ~12 Ų | Low polar surface area, favoring CNS penetration.[1] |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |
Synthetic Architectures
Accessing the 3-(2-Chlorobenzyl)piperidine core requires strategies that control regiochemistry and, ideally, stereochemistry.[1]
Primary Synthetic Route: Pyridine Reduction
The most scalable approach involves the construction of the pyridine precursor followed by catalytic hydrogenation.
Mechanism:
-
Friedel-Crafts Acylation/Alkylation: Reaction of 3-chloromethylpyridine (or nicotinoyl chloride) with chlorobenzene (or appropriate organometallic).
-
Catalytic Hydrogenation: Reduction of the pyridine ring to piperidine using PtO₂ or Pd/C.
Detailed Experimental Protocol
Objective: Synthesis of rac-3-(2-Chlorobenzyl)piperidine via Pyridine Reduction.
Reagents:
-
3-(2-Chlorobenzyl)pyridine (Precursor)[1]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)[1]
-
Acetic Acid (Glacial)[1]
-
Hydrogen Gas (
)[1] -
Sodium Hydroxide (NaOH)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(2-Chlorobenzyl)pyridine (10.0 mmol) in glacial acetic acid (30 mL) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert nitrogen atmosphere. Caution: PtO₂ is pyrophoric in the presence of hydrogen.
-
Hydrogenation: Seal the vessel and purge with
gas (3 cycles). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -
Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 210.1).
-
Work-up:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Basify the residue with 2N NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% ).
Yield: Expect 85-92% of a colorless oil.
Pharmacological Applications[1][2][4][5][6][7][8][9][10][11][12]
The 3-(2-Chlorobenzyl)piperidine scaffold is a "master key" for several CNS targets.
Sigma-1 Receptor ( R) Ligands
The
-
Pharmacophore Match:
R ligands typically require a basic nitrogen flanked by hydrophobic regions. The 3-benzylpiperidine provides the requisite N-atom (protonated) and the hydrophobic benzyl tail. -
Role of 2-Cl: The electron-withdrawing chlorine enhances the hydrophobic interaction within the
R binding pocket, often increasing affinity into the nanomolar (nM) range.
Monoamine Transporter Inhibitors (NET/SERT)
3-Substituted piperidines are structural isomers of the phenylpiperidine class of antidepressants.
-
Selectivity: While 4-substituted piperidines (e.g., Paroxetine-like) often favor SERT, 3-substituted analogs frequently show a shift towards NET (Norepinephrine Transporter) selectivity.[1]
-
Mechanism: The scaffold competes with the substrate (norepinephrine) for the orthosteric binding site, blocking reuptake and enhancing synaptic transmission.
NMDA Receptor Antagonism (NR2B Subunit)
This scaffold mimics the "linker-benzyl" portion of Ifenprodil , a classic NR2B-selective antagonist.
-
Allosteric Modulation: The 3-benzylpiperidine moiety can bind to the allosteric interface between the NR1 and NR2B subunits, stabilizing the closed state of the ion channel and preventing excitotoxicity.
Visualization of Signaling & Synthesis[2]
Synthetic Workflow (DOT Diagram)
Caption: Figure 1. Catalytic hydrogenation pathway for the synthesis of the 3-(2-Chlorobenzyl)piperidine core.
Sigma-1 Receptor Signaling Pathway (DOT Diagram)
Caption: Figure 2.[1][3] Proposed mechanism of action for 3-(2-Chlorobenzyl)piperidine derivatives at the Sigma-1 receptor interface.
References
-
Review of Piperidine Scaffolds
-
Sigma Receptor Ligands
-
Synthesis of Benzylpiperidines
-
Monoamine Transporter SAR
-
Privileged Structures in Drug Discovery
Sources
Biological Targets of Chlorobenzyl Piperidine Analogs: A Structural & Pharmacological Analysis
Executive Summary
The chlorobenzyl piperidine scaffold represents a privileged structure in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Characterized by a lipophilic chlorobenzyl moiety linked to a basic piperidine heterocycle, this pharmacophore exhibits high affinity for specific G-Protein Coupled Receptors (GPCRs), enzymes, and chaperone proteins.
This technical guide dissects the primary biological targets associated with this scaffold—specifically Acetylcholinesterase (AChE) and Sigma-1 receptors —and elucidates the structure-activity relationships (SAR) that drive potency. It provides researchers with actionable protocols for target validation and synthesis, grounded in the causality of molecular interactions.
The Pharmacophore: Structural Basis of Affinity[1]
The versatility of the chlorobenzyl piperidine analog stems from its ability to bridge distinct binding domains within a target protein.
Structural Components[1][2][3][4][5][6][7][8]
-
The Basic Center (Piperidine Nitrogen): At physiological pH, the tertiary amine is protonated. This cation acts as a critical anchor, forming ionic bonds or cation-
interactions with anionic residues (e.g., Aspartate in GPCRs or Phenylalanine in AChE). -
The Linker (Methylene Bridge): Provides rotational freedom, allowing the molecule to adopt the necessary conformation to span the "gorge" or "tunnel" structures often found in these targets.
-
The Lipophilic Tail (Chlorobenzyl Group):
-
Hydrophobic Interaction: The benzyl ring slots into aromatic cages (e.g., Trp279 in AChE).
-
Halogen Bonding: The chlorine atom is not merely a lipophilic booster; it often participates in halogen bonding with carbonyl oxygens or
-systems in the binding pocket, enhancing residence time. -
Metabolic Blockade: Para-chloro substitution blocks CYP450-mediated hydroxylation at the susceptible para-position, improving half-life.
-
Primary Target Class A: Acetylcholinesterase (AChE)[3]
The most clinically validated target for N-benzylpiperidine analogs is Acetylcholinesterase, the enzyme responsible for acetylcholine hydrolysis. This scaffold is the core of Donepezil , a first-line treatment for Alzheimer’s Disease (AD).
Mechanism of Action: Dual Binding Site Inhibition
AChE features a deep, narrow gorge with two distinct binding sites:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge.
-
Peripheral Anionic Site (PAS): Located at the entrance.
Chlorobenzyl piperidine analogs act as Dual Binding Site Inhibitors . The piperidine ring binds near the CAS (interacting with Phe330), while the chlorobenzyl group stacks against the indole ring of Trp279 at the PAS. This dual occupancy not only inhibits hydrolysis but also prevents the AChE-induced aggregation of
Structure-Activity Relationship (SAR) Data
The position of the chlorine atom significantly influences potency and selectivity (AChE vs. Butyrylcholinesterase - BuChE).[1]
| Analog Structure | Cl-Position | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Mechanistic Insight |
| N-benzylpiperidine | None (H) | ~20 - 60 | Moderate | Baseline hydrophobic interaction at PAS. |
| N-(2-chlorobenzyl)...[2][3] | Ortho (2-Cl) | ~5 - 15 | High | Steric clash may restrict rotation, locking active conformation. |
| N-(3-chlorobenzyl)... | Meta (3-Cl) | ~10 - 25 | Moderate | Balanced lipophilicity and fit. |
| N-(4-chlorobenzyl)...[4] | Para (4-Cl) | ~1 - 10 | Very High | Optimal extension into the hydrophobic trap; halogen bond potential. |
| N-(2,4-dichlorobenzyl)... | Di-sub | < 1 | Extreme | Enhanced lipophilicity fills the PAS pocket completely. |
Note: Data represents generalized ranges from Donepezil-derivative studies (e.g., Sugimoto et al., BenchChem).
Visualization: AChE Binding Pathway
The following diagram illustrates the logical flow of inhibition and the specific molecular interactions involved.
Caption: Mechanism of Dual Binding Site Inhibition by Chlorobenzyl Piperidine Analogs in Acetylcholinesterase.
Primary Target Class B: Sigma-1 Receptors ( R)
The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It modulates calcium signaling and cell survival.
The Role of the Scaffold
N-benzylpiperidines are classic "high-affinity" Sigma-1 ligands.
-
Pharmacophore Model: A positive ionizable nitrogen (piperidine) flanked by two hydrophobic regions. The chlorobenzyl group serves as the primary hydrophobic pharmacophore.
-
Therapeutic Utility: Agonists are neuroprotective (Alzheimer's, Stroke), while antagonists are investigated for neuropathic pain and cancer.
Selectivity (Sigma-1 vs. Sigma-2)
Achieving selectivity is the primary challenge.
-
Sigma-1 Preference: Favored by N-benzylpiperidines with longer linkers (2-4 carbons) between the nitrogen and the second aromatic system.
-
Sigma-2 Preference: Often favored by conformationally restricted analogs or specific substitutions on the piperidine ring itself.
-
4-Chlorobenzyl Effect: The 4-Cl substitution generally increases affinity for both subtypes due to increased lipophilicity, but specific modifications to the piperidine ring (e.g., 4-phenylpiperidine vs. 4-benzylpiperidine) direct the selectivity.
Experimental Protocols: Validating the Targets
To ensure scientific integrity, the following protocols utilize self-validating controls (reference standards and non-specific binding checks).
Protocol A: AChE Inhibition Assay (Modified Ellman’s Method)
This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh).
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Human recombinant AChE or Electric Eel AChE.
-
Reference: Donepezil (positive control).[5]
Step-by-Step Workflow:
-
Preparation: Dissolve test compounds (chlorobenzyl piperidine analogs) in DMSO. Dilute to ensure final DMSO concentration <1%.
-
Incubation: In a 96-well plate, add:
-
140
L Buffer -
20
L Enzyme solution -
20
L Test Compound (various concentrations) -
Incubate at 25°C for 15 minutes. (Causality: Allows inhibitor to reach equilibrium binding at PAS/CAS).
-
-
Reaction Initiation: Add 10
L DTNB and 10 L ATCh. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Determine the slope (velocity). Calculate % Inhibition =
. -
Validation: The IC50 of Donepezil must fall within 10-30 nM for the assay to be considered valid.
Protocol B: Sigma-1 Radioligand Binding Assay
Used to determine affinity (
Step-by-Step Workflow:
-
Membrane Prep: Use Guinea pig brain or transfected HEK293 cells expressing h
R. -
Radioligand: Use [3H]-(+)-Pentazocine (specific
agonist). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol. -
Incubation: Incubate membranes + Radioligand + Test Compound (7 concentrations) in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Visualization: Experimental Logic Flow
This diagram outlines the decision tree for evaluating a new chlorobenzyl piperidine analog.
Caption: Screening workflow for Chlorobenzyl Piperidine Analogs targeting CNS indications.
Synthesis & Optimization
To access these targets, the synthesis typically relies on convergent routes.
Key Synthetic Route (Reductive Amination):
-
Reactants: 4-Chlorobenzaldehyde + Piperidine derivative (e.g., 4-piperidinecarboxamide).
-
Conditions: Sodium triacetoxyborohydride (STAB) in DCE/DCM.
-
Advantage: Mild conditions, high yield, avoids quaternary salt formation common in direct alkylation.
Alternative (Direct Alkylation):
-
Reactants: 4-Chlorobenzyl chloride + Piperidine derivative.[4]
-
Conditions:
, Acetonitrile, Reflux. -
Note: Requires careful control to prevent over-alkylation.
References
-
Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride) and Related Compounds." Journal of Medicinal Chemistry.
-
BenchChem. "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem Technical Guides.
-
Huang, Y., et al. (2001).[6] "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry.
-
MDPI. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors." Molecules.
-
DrugBank. "Donepezil: Pharmacology and Target Interactions." DrugBank Online.
Sources
- 1. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (1-(4-Chlorobenzyl)piperidin-4-yl)methanol|239.74 g/mol [benchchem.com]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 3-(2-Chlorobenzyl)piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-(2-Chlorobenzyl)piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and pharmaceutical research. Piperidine scaffolds are prevalent in numerous biologically active compounds and approved drugs, making robust synthetic routes to novel derivatives highly valuable[1][2]. This protocol details a reliable two-step synthesis strategy involving a Grignard reaction to form the key carbon-carbon bond, followed by a one-pot deoxygenation and catalytic hydrogenation to yield the target piperidine. The final step involves conversion to the hydrochloride salt for improved stability and handling. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final compound.
Introduction and Synthetic Strategy
The piperidine ring is a cornerstone structural motif in pharmaceutical sciences, found in drugs targeting a wide array of conditions[1][3]. The synthesis of specifically substituted derivatives, such as 3-benzylpiperidines, is a key objective for developing new chemical entities. This protocol outlines a practical and efficient pathway to 3-(2-Chlorobenzyl)piperidine hydrochloride.
The chosen synthetic strategy is a three-stage process designed for efficiency and scalability:
-
Carbon-Carbon Bond Formation: The synthesis commences with the addition of a Grignard reagent, 2-chlorophenylmagnesium bromide, to pyridine-3-carboxaldehyde. This classic organometallic reaction is highly effective for creating the pivotal C-C bond between the aromatic and heterocyclic rings[4].
-
Deoxygenation and Pyridine Reduction: The resulting alcohol intermediate is subjected to a one-pot reaction involving deoxygenation and subsequent saturation of the pyridine ring. This is achieved via catalytic hydrogenation over a palladium catalyst, a well-established method for converting pyridinium precursors to their corresponding piperidines[4][5].
-
Salt Formation: The synthesized 3-(2-Chlorobenzyl)piperidine free base is converted into its hydrochloride salt. This step is crucial as the salt form typically exhibits enhanced crystallinity, stability, and aqueous solubility, which is advantageous for storage and downstream applications.
Caption: Overall workflow for the synthesis of 3-(2-Chlorobenzyl)piperidine HCl.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chlorobenzaldehyde: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes[6].
-
Piperidine and its Derivatives: Toxic if swallowed or in contact with skin[7]. Handle with care. The final product and intermediates should be treated as potentially toxic.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation setup must be handled with extreme care, ensuring there are no ignition sources present[5].
-
Solvents: Diethyl ether and Tetrahydrofuran (THF) are highly flammable. Use in a well-ventilated area away from ignition sources.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work[7][8][9].
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| 2-Chlorobenzyl chloride | 161.03 | Grignard Precursor |
| Magnesium turnings | 24.31 | Grignard Formation |
| Iodine | 253.81 | Grignard Initiator |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
| Pyridine-3-carboxaldehyde | 107.11 | Starting Material |
| Palladium on Carbon (10% Pd/C) | - | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Reducing Agent |
| Glacial Acetic Acid | 60.05 | Solvent/Activator |
| Hydrochloric Acid (2.0 M in Ether) | 36.46 | Salt Formation |
| Diethyl Ether | 74.12 | Solvent |
| Saturated NH₄Cl (aq) | - | Quenching Agent |
| Saturated NaHCO₃ (aq) | - | Neutralizing Agent |
| Brine | - | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Stage 1: Synthesis of (2-Chlorophenyl)(pyridin-3-yl)methanol
This stage involves the preparation of the Grignard reagent followed by its reaction with the aldehyde.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 2-chlorobenzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark grey solution to room temperature.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask under nitrogen, dissolve pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via cannula or dropping funnel over 30-45 minutes. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize side-product formation.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Stage 2: Synthesis of 3-(2-Chlorobenzyl)piperidine
This one-pot procedure combines deoxygenation of the benzylic alcohol and complete reduction of the pyridine ring. The acidic medium facilitates both processes by promoting the formation of a carbocation for deoxygenation and by activating the pyridine ring towards hydrogenation[4][5].
Caption: Simplified pathway for the one-pot reduction step.
-
Hydrogenation Procedure:
-
Dissolve the crude (2-chlorophenyl)(pyridin-3-yl)methanol intermediate (1.0 eq) in glacial acetic acid in a high-pressure hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).
-
Seal the vessel, purge thoroughly with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar and stir the reaction mixture vigorously.
-
Maintain the reaction at room temperature or warm gently to 40-50 °C for 12-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
After completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and neutralize by washing carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-(2-Chlorobenzyl)piperidine as a free base.
-
Stage 3: Formation of 3-(2-Chlorobenzyl)piperidine Hydrochloride
-
Salt Formation Procedure:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield 3-(2-Chlorobenzyl)piperidine hydrochloride as a white to off-white solid[10].
-
Expected Results and Characterization
| Compound | Expected Yield | Physical Appearance |
| (2-Chlorophenyl)(pyridin-3-yl)methanol | 75-85% | Yellowish oil or low-melting solid |
| 3-(2-Chlorobenzyl)piperidine HCl | 80-90% (from alcohol) | White to off-white crystalline solid |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₁₂H₁₇Cl₂N, MW: 246.18)[10].
-
Melting Point: To assess the purity of the final hydrochloride salt.
References
- Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7765-7768.
-
Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Various Authors. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Xiao-Feng, W., & Jie-Ping, Z. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 69-74. Retrieved from [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues (Doctoral dissertation, King's College London). Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols for the Synthesis of Chlorobenzyl Piperidines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chlorobenzyl Piperidines in Medicinal Chemistry
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. When functionalized with a chlorobenzyl group, the resulting molecule often exhibits modulated pharmacokinetic and pharmacodynamic properties. The chlorine substituent can influence metabolic stability, receptor binding affinity, and lipophilicity, making chlorobenzyl piperidines a valuable class of compounds in the development of new therapeutic agents, particularly in the fields of antipsychotics, antihistamines, and calcium channel blockers. Reductive amination stands out as a robust and versatile method for the synthesis of these important molecules, offering high yields and broad functional group tolerance under relatively mild conditions.
The Mechanism of Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the formation of an iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
The process begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the chlorobenzaldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine). In the presence of acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion. A reducing agent present in the reaction mixture then delivers a hydride to the imin-ium carbon, yielding the final chlorobenzyl piperidine product. The choice of a suitable reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.
Caption: Mechanism of Reductive Amination.
Comparative Analysis of Reducing Agents for Reductive Amination
The success of a reductive amination reaction hinges on the choice of the reducing agent. The ideal reagent should be selective for the iminium ion over the starting carbonyl compound, be compatible with the reaction solvent, and have a good safety profile. Below is a comparison of commonly used reducing agents for the synthesis of chlorobenzyl piperidines.
| Reducing Agent | Common Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, tolerates a wide range of functional groups, can be used in one-pot procedures.[1] | Moisture-sensitive, can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH, stable in protic solvents.[2] | Highly toxic (releases cyanide gas upon acidification), sometimes sluggish reactions. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting aldehyde if not used carefully in a stepwise manner.[3] |
| Catalytic Hydrogenation | H₂/Catalyst | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" and cost-effective for large-scale synthesis, no metal hydride waste. | Requires specialized high-pressure equipment, may reduce other functional groups (e.g., nitro, alkenes). |
For the synthesis of chlorobenzyl piperidines, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, mild reaction conditions, and broad functional group tolerance, including the chloro-substituent on the aromatic ring.[1]
Experimental Protocol: One-Pot Synthesis of 1-(4-Chlorobenzyl)piperidine using Sodium Triacetoxyborohydride
This protocol describes a general one-pot procedure for the reductive amination of 4-chlorobenzaldehyde with piperidine using sodium triacetoxyborohydride.
Caption: Experimental Workflow for Chlorobenzyl Piperidine Synthesis.
Materials:
-
4-Chlorobenzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source (optional, for inert atmosphere)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2-0.5 M concentration).
-
Amine Addition: To the stirred solution, add piperidine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.1-1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. The addition can be slightly exothermic. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(4-chlorobenzyl)piperidine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inefficient imine/iminium ion formation.- Deactivated reducing agent. | - Add a catalytic amount of acetic acid (0.1-1.0 equiv.) to facilitate imine formation.[2]- Ensure sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. |
| Formation of Alcohol Side Product | - Reducing agent is too strong or added before imine formation. | - Use a more selective reducing agent like NaBH(OAc)₃.[2]- If using NaBH₄, ensure imine formation is complete before adding the reducing agent in a stepwise manner.[3] |
| Incomplete Reaction | - Insufficient amount of reducing agent.- Steric hindrance from substrates. | - Increase the equivalents of the reducing agent.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C). |
| Difficulty in Purification | - Presence of unreacted starting materials or side products. | - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.- Perform an acid-base extraction during work-up to separate the basic amine product from non-basic impurities. |
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Sources
Application Note: Optimal Storage and Handling Protocols for 3-(2-Chlorobenzyl)piperidine Hydrochloride Powder
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
3-(2-Chlorobenzyl)piperidine hydrochloride (CAS 1172241-03-0) is a highly valuable intermediate and active pharmaceutical ingredient (API) utilized in neurochemical research and drug synthesis. Because it is formulated as a secondary amine hydrochloride salt, its physicochemical stability is intrinsically linked to environmental controls. This application note provides a comprehensive, self-validating protocol for the handling and storage of this compound, ensuring zero loss of potency through moisture-induced deliquescence or oxidative degradation.
Physicochemical Properties & Degradation Causality
To design an optimal storage system, one must first understand the thermodynamic vulnerabilities of the compound.
-
Hygroscopicity & Deliquescence: Like many piperidine hydrochloride derivatives, 3-(2-Chlorobenzyl)piperidine hydrochloride is highly hygroscopic[1][2]. When exposed to ambient humidity, the powder absorbs atmospheric moisture. This sorption creates localized aqueous micro-environments on the crystal surface, lowering the activation energy required for hydrolysis.
-
Free Base Dissociation: Prolonged exposure to moisture can lead to the partial dissociation of the hydrochloride salt, generating the free base form of the piperidine ring. The free base is significantly more susceptible to oxidative degradation and volatilization than the protonated salt.
-
Photolytic & Thermal Oxidation: Exposure to ultraviolet (UV) light and elevated temperatures accelerates the generation of reactive oxygen species (ROS), which can attack the electron-rich nitrogen of the piperidine ring, leading to N-oxide impurities. Therefore, the compound must be kept in a cool, dry, and well-ventilated environment[2].
Figure 1: Environmental degradation pathways of piperidine hydrochloride salts.
Quantitative Storage Parameters
Empirical stability data dictates strict temperature and atmospheric controls to maintain the compound's 95%+ purity over time. The following table summarizes the validated storage conditions based on the required shelf life[3].
| Storage Duration | Temperature Range | Atmospheric Control | Primary Container | Expected Shelf Life |
| Short-Term (Working Aliquots) | -4°C to 4°C | Argon or Nitrogen Purge | Amber glass vial, PTFE-lined cap | 1 to 2 weeks |
| Long-Term (Archival Storage) | -20°C | Argon Purge (Heavier than air) | Amber glass vial, PTFE-lined cap | 1 to 2 years |
Step-by-Step Aliquoting and Storage Protocol
To prevent repeated freeze-thaw cycles—which introduce condensation and rapidly degrade the bulk powder—the material must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system , ensuring that any breach in environmental control is visually flagged before the compound is compromised.
Phase 1: Equilibration and Preparation
-
Thermal Equilibration: Upon removing the bulk powder from cold storage, place the sealed container inside a desiccator at room temperature (20°C–25°C) for at least 2 hours.
-
Causality: Opening a cold vial in ambient air instantly causes atmospheric moisture to condense on the cold powder, initiating deliquescence. Equilibration prevents this phase change.
-
-
Environmental Control: Transfer the equilibrated vial to a glove box or a controlled dry-bag purged with dry Nitrogen (Relative Humidity < 10%).
Phase 2: Aliquoting and Purging
-
Aliquoting: Using an anti-static micro-spatula, transfer single-use quantities (e.g., 10 mg - 50 mg) into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials.
-
Causality: Amber glass blocks UV transmission, preventing photolytic degradation.
-
-
Inert Gas Blanketing (Argon Preference): Insert a low-flow Argon gas line into the upper headspace of the vial and purge for 5–10 seconds.
-
Causality: Argon (density 1.78 g/L) is significantly heavier than ambient air (1.29 g/L) and Nitrogen (1.25 g/L). It sinks to the bottom of the vial, creating a dense, protective blanket directly over the powder that effectively displaces oxygen and moisture.
-
Phase 3: Sealing and Self-Validation
-
Primary Seal: Immediately cap the vial using a PTFE-lined screw cap. Wrap the exterior seam tightly with Parafilm.
-
Causality: PTFE (Teflon) is chemically inert and provides a vastly superior moisture vapor transmission rate (MVTR) barrier compared to standard polyethylene liners.
-
-
Secondary Containment (Self-Validating Step): Place the sealed vials into a vacuum-sealable Mylar bag. Add a Cobalt(II) chloride humidity indicator card (or indicating silica gel) into the bag before sealing.
-
System Validation: This card serves as an autonomous QC checkpoint. If the card transitions from blue (dry) to pink (wet) during storage, the scientist immediately knows the primary moisture barrier has failed, and the batch must be re-purged or tested for purity before use.
-
-
Long-Term Storage: Transfer the sealed Mylar bags to a monitored -20°C freezer[3].
Figure 2: Standard operating procedure for aliquoting and storing hygroscopic API powders.
Quality Control & Stability Verification
If the self-validating humidity card indicates a breach, or if the compound has been stored beyond its 2-year shelf life, the following analytical assays must be performed prior to use in sensitive assays:
-
Karl Fischer (KF) Coulometric Titration: To precisely quantify absorbed water content (Target: < 0.5% w/w).
-
HPLC-UV: To verify chemical purity and check for the presence of N-oxide degradation products.
-
1H-NMR (in D2O or DMSO-d6): To confirm the structural integrity of the piperidine ring and the presence of the hydrochloride proton.
References
-
Bio-Fount: 1172241-03-0 | 3-(2-Chlorobenzyl)piperidine Hydrochloride. Retrieved from [Link][3]
-
Cole-Parmer: Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link][1]
Sources
Strategic Solvent Selection for HPLC Analysis of 3-(2-Chlorobenzyl)piperidine HCl
Application Note: AN-SOLV-23-CP
Executive Summary
The accurate HPLC analysis of 3-(2-Chlorobenzyl)piperidine Hydrochloride (3-2-CBP[1][2]·HCl) requires a solvent strategy that balances two opposing forces: thermodynamic solubility (ensuring the sample is fully dissolved and stable) and chromatographic integrity (ensuring the solvent does not distort the peak shape).
Common errors in analyzing amine hydrochloride salts involve dissolving the sample in 100% strong organic solvent (e.g., Methanol or Acetonitrile).[2] While this maximizes solubility, it frequently causes "solvent shock" at the column head, leading to peak fronting, splitting, and retention time shifts.[1][2] This guide provides a scientifically grounded protocol to select the optimal diluent, ensuring sharp Gaussian peaks and reproducible quantitation.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first analyze the molecule's behavior in solution.[2]
| Property | Characteristic | Implications for Solvent Selection |
| Structure | Secondary amine attached to a chlorobenzyl ring.[1][2] | Amphiphilic: Contains a polar cationic head (amine HCl) and a lipophilic tail (chlorobenzyl). |
| Salt Form | Hydrochloride (HCl). | High aqueous solubility compared to the free base. Soluble in polar protic solvents (MeOH, Water).[2] |
| pKa | ~10–11 (Piperidine nitrogen). | The molecule is positively charged at neutral and acidic pH.[2] Diluents should be acidic to maintain the salt form and prevent free-base precipitation.[2] |
| UV Activity | Chlorobenzyl chromophore.[2] | UV active (~210–260 nm). Solvents must have a UV cutoff <205 nm (e.g., HPLC-grade ACN, Water, MeOH).[1][2] |
The "Strong Solvent" Trap
3-2-CBP[1][2]·HCl is highly soluble in Methanol (MeOH). However, injecting a sample dissolved in 100% MeOH onto a Reverse Phase (C18) column running a high-aqueous mobile phase (e.g., 90% Water) creates a localized environment where the analyte travels faster than the mobile phase.[2] This results in peak distortion .[2][3]
The Golden Rule: The sample diluent should be weaker than or equal to the initial mobile phase composition in terms of elution strength.[2]
Recommended Solvent Systems
Based on the salt profile and reverse-phase compatibility, the following solvent systems are ranked by performance.
Primary Recommendation: The "Mobile Phase Match"
-
Composition: 10:90 to 30:70 (Acetonitrile : 0.1% Phosphoric Acid in Water).[2]
-
Why: Matches the initial conditions of a typical gradient.[2] Eliminates refractive index effects and solvent shock.[2]
-
Suitability: Ideal for assay, purity, and stability indicating methods.[1][2]
Secondary Recommendation: The "Solubility Booster"
-
Composition: 50:50 (Methanol : Water).
-
Why: Methanol is a better solvent for the chlorobenzyl moiety than water alone.[2] The 50% water content ensures the "plug" is not too strong.[2]
-
Constraint: Injection volume must be kept low (<10 µL on a 4.6mm ID column) to prevent peak broadening.
High-Concentration Stock (for dilutions)
-
Composition: 100% Dimethyl Sulfoxide (DMSO) or 100% Methanol.
-
Usage: Use ONLY for preparing stock solutions (e.g., 10 mg/mL). Must be diluted at least 10-fold with the Primary Recommendation diluent before injection.
Experimental Protocols
Protocol A: Solubility & Stability Screening
Objective: Verify that the selected solvent fully dissolves the analyte without degradation.[2]
-
Preparation: Weigh 10 mg of 3-2-CBP·HCl into a clear glass vial.
-
Addition: Add 1.0 mL of the Primary Recommendation solvent (e.g., 20% ACN / 80% Acidic Water).
-
Agitation: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes (maintain temp < 30°C to prevent degradation).
-
Visual Check: Hold against a light source.[2] The solution must be crystal clear with no "swirling" particulates.
-
Stability Check: Store the solution at room temperature for 24 hours. Re-inject to verify no new impurity peaks appear (hydrolysis check).
Protocol B: The "Injection Volume" Challenge
Objective: Determine the maximum injection volume before peak shape degrades.
-
Setup: Prepare a 0.1 mg/mL standard in 100% Methanol (The "Bad" Diluent) and one in Mobile Phase (The "Good" Diluent).
-
Method: Use a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% H3PO4; Mobile Phase B: ACN.[2][4] Isocratic 70:30 (A:B).[2]
-
Sequence:
-
Inject 5 µL, 10 µL, 20 µL, and 50 µL of the Methanol solution.
-
Inject 5 µL, 10 µL, 20 µL, and 50 µL of the Mobile Phase solution.
-
-
Analysis: Overlay the chromatograms.
-
Pass: Peak symmetry (tailing factor) remains between 0.8 – 1.2.
-
Fail: Peak splits or fronts (Tailing factor < 0.8).
-
-
Result: You will likely observe that the Methanol solution fails at >10 µL, while the Mobile Phase solution remains stable up to 50 µL.
Visualizing the Mechanism
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher through the logical steps of selecting the diluent based on concentration needs.
Caption: Decision pathway for selecting the appropriate sample diluent to ensure solubility and chromatographic fidelity.
Diagram 2: The "Strong Solvent Effect" Mechanism
Why does dissolving in 100% Methanol cause peak distortion? This diagram illustrates the fluid dynamics at the column head.[2]
Caption: Mechanism of peak distortion when the sample diluent is stronger than the mobile phase.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peaks | "Solvent Shock" (Diluent too strong).[1][2] | Reduce organic content in diluent to <30%. Reduce injection volume. |
| Broad Tailing | Secondary interactions (Silanols). | Ensure Mobile Phase pH is acidic (2.5–3.0). Add 0.1% TEA if necessary (though modern C18 columns rarely need it). |
| Precipitation in Vial | Salt crashing out. | The diluent is too non-polar.[2] Increase water or Methanol content.[2] Avoid 100% ACN for HCl salts.[2] |
| Ghost Peaks | Contaminated Diluent.[2][5] | Use HPLC-grade solvents only.[2] Filter all samples through 0.22 µm PVDF filters.[2] |
References
-
Dolan, J. W. (2013).[2] The Effect of Sample Diluent on Peak Shape. LCGC North America.[2] Retrieved from [Link]
-
Layne, J. (2002).[2] Solvent Selection for HPLC Sample Preparation. Journal of Chromatography A. (General principles of diluent matching).
-
PubChem. (n.d.).[2] Compound Summary for 3-(2-Chlorobenzyl)piperidine. National Library of Medicine.[2] Retrieved from [Link]
-
Shimadzu. (n.d.).[2] Effects of Sample Solvents on Peak Shape. Shimadzu Technical Report. Retrieved from [Link]
Sources
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. hplc.eu [hplc.eu]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for 3-(2-Chlorobenzyl)piperidine HCl as a Pharmaceutical Intermediate in the Synthesis of Novel Monoamine Reuptake Inhibitors
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(2-Chlorobenzyl)piperidine hydrochloride as a pivotal intermediate in the synthesis of novel central nervous system (CNS) agents, particularly focusing on monoamine reuptake inhibitors. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a multitude of FDA-approved drugs targeting CNS disorders.[1][2][3][4] This document elucidates the chemical rationale for utilizing the 3-(2-chlorobenzyl)piperidine moiety, detailing its role in establishing critical pharmacophoric interactions. A detailed, representative experimental protocol for the synthesis of a novel triple reuptake inhibitor (TRI) candidate is provided, including step-by-step procedures, reaction parameter tables, and workflow visualizations, to facilitate its practical implementation in a research and development setting.
Introduction: The Strategic Importance of the 3-Substituted Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a fundamental heterocyclic motif in the design of pharmaceuticals, particularly for agents targeting the central nervous system.[1][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with complex biological targets like neurotransmitter transporters and receptors.[1] Unlike flat aromatic systems, the conformational flexibility of the piperidine ring can be harnessed to optimize ligand-receptor binding and improve pharmacokinetic properties.
The 3-substituted piperidine architecture is of particular interest in the development of monoamine reuptake inhibitors (MRIs), which are a cornerstone in the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[5][6] By blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA), these drugs increase the extracellular concentrations of these key neurotransmitters, thereby modulating mood, cognition, and attention.
The subject of this guide, 3-(2-Chlorobenzyl)piperidine HCl, is a valuable starting material for the synthesis of novel MRIs. The 2-chloro-benzyl substituent offers several strategic advantages:
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The benzyl group enhances the lipophilicity of the molecule, a key factor for crossing the BBB and reaching CNS targets.[2] The chlorine atom further modulates this property.[7][8]
-
Structural Anchor for Pharmacophoric Interactions: The benzyl group can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of monoamine transporters.[6]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to a favorable pharmacokinetic profile.[4]
This document will provide a detailed, practical guide on how to leverage 3-(2-Chlorobenzyl)piperidine HCl in the synthesis of a potential triple reuptake inhibitor, a class of compounds with broad therapeutic potential.
Application: Synthesis of a Novel Triple Reuptake Inhibitor Candidate
As a representative application, we will detail the synthesis of a novel N-arylethyl substituted 3-(2-chlorobenzyl)piperidine derivative. This class of compounds has shown promise as triple reuptake inhibitors.[6][9] The following protocol outlines a two-step synthesis starting from 3-(2-Chlorobenzyl)piperidine HCl.
Synthetic Scheme
The overall synthetic strategy involves the N-alkylation of 3-(2-chlorobenzyl)piperidine with a suitable arylethyl bromide, followed by purification and characterization.
Caption: Synthetic route from 3-(2-Chlorobenzyl)piperidine HCl to a target MRI candidate.
Experimental Protocols
Protocol 1: Liberation of the Free Base from 3-(2-Chlorobenzyl)piperidine HCl
Causality: The starting material is a hydrochloride salt. To enable the nucleophilic attack of the piperidine nitrogen in the subsequent N-alkylation step, it must be converted to its free base form. An aqueous solution of a mild base like sodium hydroxide is sufficient for this deprotonation.
Materials:
-
3-(2-Chlorobenzyl)piperidine HCl
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of 3-(2-Chlorobenzyl)piperidine HCl in deionized water.
-
Slowly add 1.1 equivalents of 1 M NaOH solution while stirring.
-
Monitor the pH of the solution to ensure it is basic (pH > 10).
-
Transfer the aqueous solution to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the free base as an oil.
Protocol 2: N-Alkylation to Synthesize the Target MRI Candidate
Causality: This step involves a standard Sₙ2 reaction where the nucleophilic nitrogen of the piperidine free base displaces the bromide from 1-(2-bromoethyl)-4-methoxybenzene.[10][11][12] Anhydrous polar aprotic solvents like DMF facilitate this reaction, and a base such as potassium carbonate acts as a proton scavenger to neutralize any generated acid.
Materials:
-
3-(2-Chlorobenzyl)piperidine (free base from Protocol 1)
-
1-(2-Bromoethyl)-4-methoxybenzene
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(2-chlorobenzyl)piperidine (1.0 eq.) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Add 1-(2-bromoethyl)-4-methoxybenzene (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(4-methoxyphenyl)ethyl)-3-(2-chlorobenzyl)piperidine.
Data Presentation
Table 1: Reaction Parameters for N-Alkylation
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 3-(2-Chlorobenzyl)piperidine | 1.0 eq. | Limiting reagent |
| 1-(2-Bromoethyl)-4-methoxybenzene | 1.1 eq. | Slight excess to ensure complete reaction of the piperidine |
| Potassium Carbonate | 2.0 eq. | To neutralize the HBr formed during the reaction |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and facilitates Sₙ2 reactions |
| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation |
| Reaction Time | 4-6 hours | Typical duration for this type of N-alkylation, should be monitored by TLC |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen |
Workflow and Logical Relationships
The following diagram illustrates the logical flow of the experimental process, from starting material to the final purified product.
Caption: Experimental workflow for the synthesis of the target MRI candidate.
Conclusion and Future Perspectives
3-(2-Chlorobenzyl)piperidine HCl serves as a highly versatile and valuable intermediate for the synthesis of novel CNS-active compounds. The protocols detailed herein provide a robust and reproducible methodology for its application in the synthesis of a potential triple reuptake inhibitor. The principles of this synthetic route, particularly the N-alkylation step, can be readily adapted for the synthesis of a diverse library of analogs by varying the alkylating agent. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for the development of next-generation therapeutics for neurological and psychiatric disorders.
References
-
Singh, S. K., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 394-413. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
Ding, K., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(13), 5259-5277. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Oleshkevich, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8569. [Link]
-
Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(39), 7253-7255. [Link]
-
UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry, 64(24), 18011-18032. [Link]
-
Procter, D. J., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 141(38), 15019-15025. [Link]
-
G. S, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. [Link]
-
Paudel, S., et al. (2018). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 563-573. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Master's Thesis, Old Dominion University. [Link]
-
Kaya, C., et al. (2021). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Acta Poloniae Pharmaceutica, 78(4), 509-520. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. [Link]
-
Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37625-37651. [Link]
-
G. S, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. [Link]
-
Paudel, S., et al. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & Medicinal Chemistry, 25(20), 5467-5479. [Link]
-
Kim, M. S., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3045. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
Handling hygroscopic piperidine hydrochloride salts in the laboratory
Application Note: Handling and Moisture Management of Hygroscopic Piperidine Hydrochloride Salts
Introduction & Physicochemical Causality
Piperidine hydrochloride is a fundamental building block and intermediate in pharmaceutical synthesis. However, its utility in the laboratory is frequently complicated by its severe hygroscopicity. The fundamental causality behind this moisture uptake lies in the crystalline structure of amine hydrochlorides. The highly polar ionized groups (the protonated amine and the chloride anion) are exposed on the crystal surfaces, heavily favoring water vapor sorption from the ambient environment[1].
When exposed to humidity, water partitions into two distinct states: loosely bound liquid-phase surface water and tightly bound water of hydration integrated into the crystalline lattice. If left unmanaged, this moisture acts as a plasticizer, causing the powder to clump and deliquesce. Furthermore, the loosely bound moisture creates a highly acidic microenvironment that can hydrolyze sensitive reagents in downstream synthetic steps and degrade the stability of the active pharmaceutical ingredient (API).
Data Presentation: Moisture Management Parameters
To successfully handle piperidine hydrochloride, moisture must be accurately quantified and systematically removed. Loss-on-drying (LOD) is fundamentally inadequate for this task because it measures any mass change (which can be confounded by the volatilization of the amine itself) and may fail to liberate tightly bound crystal water[2]. Instead, Karl Fischer Titration (KFT) is the authoritative standard, targeting water exclusively via stoichiometric iodine-sulfur dioxide redox chemistry[2].
| Parameter | Volumetric Karl Fischer | Coulometric Karl Fischer | High-Vacuum Drying (Schlenk) |
| Optimal Range | > 0.1% moisture by weight | Trace moisture (ppm to 0.1%) | Bulk moisture removal |
| Mechanism | Titrant added via burette | Iodine generated electrochemically | Heat + High Vacuum (< 1 mbar) |
| Sample Type | Bulk API, highly hydrated salts | Lyophilized or highly dried APIs | Wet or clumped hygroscopic salts |
| Validation Metric | Titrant standardization factor | Electrochemical drift check | Constant mass verification |
Experimental Protocols
Protocol 1: Inert Desiccation and Schlenk Line Drying
-
Objective: Remove both surface and bound water from piperidine hydrochloride without inducing thermal degradation.
-
Causality: Traditional oven drying in the air can lead to oxidation or thermal decomposition of the organic salt. Applying a high vacuum lowers the boiling point of water, allowing desorption at lower, safer temperatures. Moderate heating provides the kinetic energy required to break the hydrogen bonds between the water molecules and the polar amine lattice.
Step-by-Step Methodology:
-
Preparation: Inside a controlled-humidity environment (e.g., an argon-filled glovebag), transfer the clumped piperidine hydrochloride to a pre-weighed Schlenk flask.
-
Vacuum Application: Connect the flask to a Schlenk line. Slowly apply a vacuum (< 1 mbar) to prevent the fine powder from bumping into the manifold.
-
Thermal Desorption: Submerge the flask in an oil bath set to 60°C. Dry under continuous vacuum for 12–24 hours.
-
Inert Backfill: Backfill the flask with dry Argon or Nitrogen gas before allowing it to cool. Causality: Cooling under a vacuum or ambient air would immediately pull moisture back into the highly reactive, dehydrated lattice.
-
Self-Validation (Constant Mass): Seal and weigh the flask. Re-apply the vacuum and heat for an additional 2 hours, then re-weigh. The protocol is validated when the mass difference between cycles is < 0.1 mg, confirming that all desorbable water has been removed.
Protocol 2: Moisture Quantification via Karl Fischer Titration
-
Objective: Accurately determine the residual moisture of the dried salt prior to quantitative synthesis.
-
Causality: Because piperidine hydrochloride is highly hygroscopic, environmental moisture ingress during sample transfer is the largest source of positive bias. Using a septum-capped vial and rapid transfer minimizes this error[2].
Step-by-Step Methodology:
-
Cell Conditioning: Activate the KF titration cell (Volumetric for standard storage, Coulometric for strict anhydrous synthesis[3]). Allow the system to condition until the background drift is stable and low (e.g., < 10 µ g/min ).
-
Self-Validation: A stable, low drift validates that the titration cell is hermetically sealed and that background environmental moisture is actively neutralized.
-
-
Blank Injection: Inject a known volume of anhydrous solvent (blank) to validate that the transfer syringe/technique does not introduce extraneous moisture.
-
Sample Introduction: Rapidly transfer 50–100 mg of the dried piperidine hydrochloride into the KF cell through the septum[2].
-
Titration & Endpoint: Input the exact sample mass into the titrator. The instrument will titrate until the electrometric dual-platinum electrode detects a sharp excess of iodine, signaling that all water has been consumed[2][3].
Safety and Handling Considerations
Piperidine hydrochloride is classified as toxic if swallowed and can form combustible dust concentrations when dispersed in the air[4][5]. All handling, weighing, and transfer operations must be conducted within a properly ventilated chemical fume hood or an inert glovebox to mitigate inhalation and explosion risks[4][5].
Workflow Visualization
Workflow for moisture assessment and storage of hygroscopic piperidine hydrochloride.
References
-
Title: Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing | Source: toptec.pk | URL: 3
-
Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | Source: americanpharmaceuticalreview.com | URL: 6
-
Title: Karl Fischer Titration – Moisture Analysis | Source: sgsystemsglobal.com | URL: 2
-
Title: Salt selection for basic drugs | Source: uspto.gov | URL: 1
-
Title: SAFETY DATA SHEET - Thermo Fisher Scientific | Source: thermofisher.com | URL: 4
-
Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 5
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(2-Chlorobenzyl)piperidine Hydrochloride Purification
Welcome to the Technical Support Center. 3-(2-Chlorobenzyl)piperidine hydrochloride is a critical secondary amine building block frequently utilized in the synthesis of CNS therapeutics and kinase inhibitors. Achieving >99% purity is often challenged by the co-precipitation of regioisomers, unreacted precursors, and transition metal contaminants. This guide provides causality-driven troubleshooting workflows designed by application scientists to help you isolate the pure hydrochloride salt.
Diagnostic Matrix: Impurity Profiling
Before initiating purification, you must identify the contaminant profile. The table below summarizes common impurities, their origins, and their physical impact on the final active pharmaceutical ingredient (API).
| Impurity Class | Potential Source | Detection Method | Physical Impact on Sample |
| Neutral/Acidic Organics | Unreacted starting materials (e.g., chlorobenzyl chloride) | GC-MS, HPLC (UV 254 nm) | Oily residue, melting point depression |
| Regioisomers | Isomeric starting materials (e.g., 4-(2-chlorobenzyl)piperidine) | 1H-NMR, HPLC (RRT ~0.95-1.05) | Broadened melting point, altered bioactivity |
| N-Alkylated Byproducts | Over-alkylation during synthesis | LC-MS (+14 Da or +124 Da) | Prevents crystallization, sticky solid |
| Heavy Metals (Pd/Pt/Ru) | Residual hydrogenation catalysts | ICP-MS | Yellow/brown discoloration |
| Moisture/Water | Aqueous workup, inherent hygroscopicity | Karl Fischer Titration | Gummy solid, accelerated degradation |
Core Troubleshooting Workflows
The following decision tree dictates the appropriate purification strategy based on your analytical results.
Workflow for diagnosing and removing impurities from 3-(2-Chlorobenzyl)piperidine HCl.
Validated Experimental Methodologies
Protocol A: Free-Basing & Re-Salting (For Neutral/Acidic Impurities)
Causality: Piperidine derivatives are strong secondary bases (pKa ~10-11) 1. By adjusting the aqueous pH to >12, the hydrochloride salt is converted to its neutral free base, which selectively partitions into organic solvents. Neutral impurities are removed during the initial acidic wash.
Step-by-Step Procedure:
-
Dissolution & Acidic Wash: Dissolve the crude salt in 1M HCl (10 mL/g). Wash the aqueous layer twice with Ethyl Acetate (EtOAc).
-
Self-Validation: The target compound remains protonated in the aqueous layer; discard the organic layer containing neutral impurities.
-
-
Basification: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH is >12.
-
Causality: Cooling prevents exothermic degradation. A pH > 12 ensures complete deprotonation of the piperidine nitrogen, turning the solution milky.
-
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).
-
Drying & Re-salting: Combine the DCM layers and dry over anhydrous Na₂SO₄. Filter the drying agent. To the clear filtrate, slowly add a stoichiometric amount of 4M HCl in dioxane under vigorous stirring.
-
Self-Validation: Instantaneous precipitation of a white solid confirms successful hydrochloride salt formation. Filter and dry under vacuum.
-
Protocol B: Dual-Solvent Recrystallization (For Regioisomers & Homologs)
Causality: Regioisomers (like 4-(2-chlorobenzyl)piperidine) often co-precipitate during salt formation. A dual-solvent system (Ethanol/Diethyl Ether) exploits the differential solubility of the rigid crystal lattice. Ethanol acts as the primary solvent (H-bonding with the salt), while Diethyl Ether acts as the anti-solvent 1.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude HCl salt in a minimum volume of boiling absolute ethanol.
-
Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble inorganic salts.
-
Anti-Solvent Addition: Remove the solution from heat. Dropwise add diethyl ether until the solution becomes faintly turbid.
-
Causality: Turbidity indicates the nucleation point where the solvent system can no longer solvate the target compound.
-
-
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.
-
Self-Validation: Slow cooling promotes the exclusion of isomeric impurities from the growing crystal lattice, yielding higher purity than crash-cooling.
-
-
Isolation: Vacuum filter the crystals, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C to constant weight.
Frequently Asked Questions (FAQs)
Q: Why does my 3-(2-Chlorobenzyl)piperidine HCl have a yellow/brown tint? A: This discoloration is typically due to trace oxidation products or residual transition metals (e.g., Pd/C or PtO₂) from earlier hydrogenation steps 2. Troubleshooting: Dissolve the free base in an organic solvent and treat with a metal scavenger resin (e.g., QuadraPure) or activated carbon. Filter the mixture through a Celite pad before proceeding to the re-salting step (Protocol A).
Q: My sample is sticky and hygroscopic instead of a free-flowing powder. How do I fix this? A: Piperidine hydrochloride salts can be highly hygroscopic. A gummy texture indicates residual moisture or unreacted piperidine free base 2. Troubleshooting: Perform an azeotropic distillation with toluene to remove trapped water 3, or dry the sample in a vacuum desiccator over P₂O₅. Ensure the final re-salting uses anhydrous HCl in a dry solvent (like dioxane or ether).
Q: HPLC shows a closely eluting impurity at RRT 0.95. What is it, and how is it removed? A: This is likely a regioisomer (e.g., 3-(3-chlorobenzyl)piperidine or 4-(2-chlorobenzyl)piperidine) originating from isomeric impurities in the starting materials. Troubleshooting: Standard liquid-liquid extraction will not separate isomers because their pKa values are nearly identical. You must use the dual-solvent recrystallization protocol (Protocol B). Multiple crystallization crops may be required to achieve >99% purity.
References
- Google Patents (EP3091007A1).
Sources
Resolving baseline noise in NMR spectra of piperidine hydrochloride salts
A Researcher's Guide to Resolving Baseline Anomalies in NMR Spectra
Welcome to the technical support center for NMR analysis of piperidine hydrochloride salts. As a Senior Application Scientist, I understand that obtaining a flat, clean baseline for these compounds can be a persistent challenge for researchers in pharmaceuticals and organic synthesis. These salts, while common, present a unique combination of chemical and physical properties that can complicate NMR analysis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond a simple checklist to explain the underlying scientific principles—the "why" behind each recommendation. Our goal is to empower you not just to fix a problematic spectrum, but to prevent the issues from arising in the first place.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just acquired a ¹H NMR spectrum of my piperidine HCl salt, and the baseline is rolling and distorted. What's the most likely cause?
A rolling or distorted baseline is one of the most common issues and almost always points back to problems with the magnetic field homogeneity within the sample.[1][2] The process of correcting this is called shimming .
Expertise & Causality: An NMR spectrometer's main magnet provides a powerful, but not perfectly uniform, magnetic field (B₀).[3] Shimming involves passing small electrical currents through a series of "shim coils" to generate small, opposing magnetic fields that cancel out these inhomogeneities.[3][4] When your sample is introduced, its physical presence, along with the magnetic susceptibility of the glass tube and the solvent, slightly distorts the main field.[4][5] If these distortions aren't cancelled out by proper shimming, different parts of your sample experience slightly different magnetic fields, leading to broad, asymmetric lineshapes and a rolling baseline.
Trustworthiness (Self-Validation): A well-shimmed sample will exhibit a high and stable deuterium lock signal and a slowly decaying Free Induction Decay (FID).[4] Before starting any acquisition, ensure the lock level is maximized and stable.
Troubleshooting Workflow: Shimming
Caption: A typical iterative workflow for manual shimming.
Q2: My baseline has a broad "hump" and my piperidine signals are wider than usual. What's going on?
This is a classic symptom of paramagnetic impurities in your sample.[6]
Expertise & Causality: Paramagnetic species (e.g., dissolved O₂, residual metal catalysts like Pd, Fe, Cu) have unpaired electrons.[7][8][9] These unpaired electrons create their own small magnetic fields, which can significantly shorten the relaxation times (T₁ and T₂) of nearby nuclei.[9] This rapid relaxation leads to severe line broadening.[7][8] If the paramagnetic species are present in significant concentration, the signals can become so broad that they merge into the baseline, appearing as a broad, rolling distortion.
Common Sources of Paramagnetic Contamination:
-
Dissolved Oxygen: Most solvents will have dissolved atmospheric oxygen.
-
Metal Catalysts: Incomplete removal of transition metal catalysts (e.g., from a cross-coupling reaction) is a frequent culprit.
-
Metal Dust/Shavings: Spatulas or other lab equipment can introduce trace metal particles.
Trustworthiness (Self-Validation): If you suspect paramagnetic contamination, prepare a fresh sample, taking care to filter it through a plug of cotton or celite in a pipette. If the line broadening and baseline hump are significantly reduced, paramagnetic impurities were the likely cause.
Protocol 1: Removal of Particulate and Paramagnetic Impurities
-
Dissolve: Weigh your piperidine HCl salt (typically 5-15 mg for ¹H NMR) into a clean, small vial.[10][11] Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL).[12]
-
Prepare Filter: Take a clean glass Pasteur pipette. Tightly pack a small amount of cotton wool or a short column of Celite into the narrow part of the pipette.
-
Filter: Using another pipette, draw up the dissolved sample solution. Carefully transfer the solution onto the top of the filter plug in the prepared pipette.
-
Collect: Allow the solution to filter directly into a clean, high-quality NMR tube.[13] Avoid applying excessive pressure, which can force fine particles through.
-
Cap & Clean: Cap the NMR tube securely and wipe the outside clean with a lint-free wipe before inserting it into the spectrometer.[13]
Q3: Why is the N-H proton of my piperidinium ion sometimes broad or completely gone, affecting the baseline in that region?
This is due to proton exchange with the solvent or trace water, a phenomenon particularly relevant for amine salts.
Expertise & Causality: The proton on the positively charged nitrogen (the piperidinium ion) is acidic. If your deuterated solvent has exchangeable deuterium atoms (like the -OD group in CD₃OD or D₂O), or if there is trace H₂O present, this N-H proton can rapidly exchange with them.[14]
-
Intermediate Exchange Rate: If the rate of this exchange is on the same timescale as the NMR experiment, the signal for the N-H proton will be significantly broadened, sometimes to the point of being indistinguishable from the baseline.[15]
-
Fast Exchange Rate: In solvents like D₂O, the exchange is so fast that the N-H proton is completely replaced by deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signal disappears entirely.[14]
This exchange is often pH and temperature-dependent. The presence of the HCl salt makes the sample inherently acidic, which can catalyze this exchange.[16][17]
Trustworthiness (Self-Validation): To confirm exchange, you can perform a "D₂O shake." Acquire a spectrum in a non-exchangeable solvent like DMSO-d₆. Then, add a single drop of D₂O, shake the tube, and re-acquire the spectrum. If the suspect peak disappears, it was an exchangeable proton.[14]
Table 1: Comparison of Common Deuterated Solvents for Piperidine HCl Salts
| Solvent | Formula | Typical Residual ¹H Signal (ppm) | Pros | Cons |
| Deuterium Oxide | D₂O | ~4.79 | Excellent for highly polar salts; allows observation of non-exchangeable protons cleanly. | N-H proton will be completely exchanged and disappear. [18] Hygroscopic. |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | High boiling point; dissolves a wide range of salts; N-H proton is usually sharp and observable.[18][19] | Very hygroscopic (absorbs water from the air), leading to a large H₂O peak around 3.3 ppm. |
| Methanol-d₄ | CD₃OD | ~3.31 (residual OH), ~4.87 (residual CHD₂) | Good solvating power for salts.[18] | N-H proton will exchange with the -OD group, causing broadening or disappearance. [18] |
| Chloroform-d | CDCl₃ | ~7.26 | Good for free-base piperidines. | Poor choice for HCl salts due to very low solubility. Can contain trace DCl, which can affect spectra.[20][21] |
Q4: I've tried everything with sample prep and shimming, but my baseline still isn't perfectly flat. What can I do in processing?
While optimal sample preparation and data acquisition are paramount, post-acquisition baseline correction is a necessary final step.[22] Modern NMR software offers powerful algorithms to correct residual baseline distortions.
Expertise & Causality: Minor baseline issues can arise from the instrument's electronics, particularly from the detector recovering after a powerful radiofrequency pulse.[23][24] This can distort the first few data points of the FID, which, after Fourier transformation, results in broad baseline undulations.[22][23]
Common Baseline Correction Algorithms:
-
Polynomial Fit: This method fits a mathematical polynomial function to the parts of the spectrum that are considered baseline (i.e., regions without peaks).[23] It is effective for simple, smooth curvatures.
-
Whittaker Smoother & Advanced Methods (e.g., arPLS): These are more sophisticated algorithms that are better at handling complex spectra with many peaks and very few signal-free regions.[23][25] They are often the default in modern software packages like Mnova or TopSpin.
Trustworthiness (Self-Validation): A good baseline correction should make the noise level consistent across the entire spectrum without distorting the shape or integrals of your actual peaks. Always visually inspect the corrected spectrum and the calculated baseline curve. If the algorithm is "eating into" your peaks, the correction is too aggressive and the parameters need to be adjusted.
Caption: The cycle of poor NMR data acquisition. Problems often originate from sample preparation.
References
- Abesadze T. S., Buishvili L. L. & Kobakhidze G. V. (1992). Suppression of magnetic broadening of the optical impurity absorption line by polarized pulses. J. Phys.: Condens.
- Mestrelab Research. Baseline Correction with Mnova. Mestrelab.
- SDSU NMR Facility. Common Problems. SDSU Department of Chemistry.
- Roosen, D. A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
- Wider, G. (1990). Elimination of Baseline Artifacts in NMR Spectra by Oversampling. Journal of Magnetic Resonance.
- Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis.
- Bruker. NMR Spectrometer Automated Calibration.
- University of Potsdam.
- Merck Millipore. NMR Solvents. Merck Millipore.
- Bruderer, S., Paruzzo, F., & Bolliger, C. Deep learning-based phase and baseline correction of 1D ¹H NMR Spectra.
- EPFL. InfoSheet: NMR sample preparation. École Polytechnique Fédérale de Lausanne.
- White, G. W., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega.
- Weizmann Institute of Science. NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.
- University of Regensburg. SHIMMING. University of Regensburg.
- Alfa Chemistry. (2025).
- Pervushin, K. (2018). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. PMC.
- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
- University of Ottawa. Shimming and locking. University of Ottawa.
- JEOL. Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd.
- University of Wisconsin-Madison. SHIMMING AN NMR MAGNET. University of Wisconsin-Madison.
- University of Maryland. Shimming: Theory and Practice. Bio-NMR Core.
- Celf-healing. (2025).
- Gomon, D., et al. (2020). Analysis of reduced paramagnetic shifts as an effective tool in NMR spectroscopy. Dalton Transactions.
- Scharlab.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Ilan, A., et al. (2026). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
- Pauli, G. F., et al. (2020).
- Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis.
- Sigma-Aldrich. Calibration Guidelines for the Bruker NMR instrument. Sigma-Aldrich.
- Iowa State University. (2013). NMR Sample Preparation.
- BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank.
- Request PDF. (2021). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations.
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
- Matsuura, H., et al. (2022). Why Does ¹H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. J-Stage.
- Cobas, J. C., et al. (2006).
- ResearchGate. A, effect of pH on the chemical shift position of the ¹H NMR CH₂...
- Satterly, J. H., et al. (2020).
- Foroozandeh, M., & Morris, G. A. (2017).
- O'Dell, L. A., et al. (2014). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm.
- Peng, S. X., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
- Agilent. Eliminating Baseline Problems. Agilent Technologies.
- Reddit. (2014). How quickly does deuterium exchange occur in NMR solvents?. r/chemistry.
- Katritzky, A. R., & Swinbourne, F. J. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
- Hing, A. W., & Schaefer, J. (1993).
- BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem.
- Bailey, N. J. C., et al. (2005).
- Yang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
Sources
- 1. lsa.umich.edu [lsa.umich.edu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. mn.uio.no [mn.uio.no]
- 4. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 5. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 14. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. myuchem.com [myuchem.com]
- 20. NMR Solvents [merckmillipore.com]
- 21. reddit.com [reddit.com]
- 22. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Baseline Correction with Mnova [mestrelabcn.com]
- 24. bruker.com [bruker.com]
- 25. A new general-purpose fully automatic baseline-correction [mestrelab.com]
Technical Support Center: Stability & Storage of 3-(2-Chlorobenzyl)piperidine HCl
Introduction
Welcome to the technical support hub for 3-(2-Chlorobenzyl)piperidine HCl . As a secondary amine salt frequently used as an intermediate in the synthesis of antitussives (e.g., Cloperastine) and monoacylglycerol lipase (MAGL) inhibitors, this compound presents a specific stability profile. While the hydrochloride salt form confers some resistance to oxidation compared to the free base, it introduces significant hygroscopicity.
This guide moves beyond generic "store in a cool dry place" advice. We analyze the causality of degradation—why it turns yellow, why it clumps—and provide self-validating protocols to ensure the integrity of your starting material.
Module 1: The Degradation Matrix (Mechanistic Insight)
To prevent degradation, one must understand the enemy. 3-(2-Chlorobenzyl)piperidine HCl is susceptible to three primary vectors of decay: Oxidative Stress , Moisture Uptake , and Photolysis .
Chemical Degradation Pathways
The secondary amine moiety is the "Achilles' heel" of this molecule. Even as a salt, trace amounts of free base (in equilibrium) can undergo N-oxidation. Furthermore, the benzylic position (adjacent to the piperidine ring and the chlorophenyl ring) is susceptible to radical autoxidation.
Visualizing the Threat: The following diagram illustrates the theoretical degradation pathways you must mitigate against.
Figure 1: Primary degradation vectors. Note that moisture acts as a catalyst, increasing molecular mobility and facilitating oxidation.
Module 2: Storage Protocols & Environmental Control
The "Golden Standard" Storage Protocol
Based on ICH Q1A(R2) Guidelines for General Stability
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, slowing Arrhenius-dependent degradation rates (oxidation/hydrolysis). |
| Atmosphere | Inert Gas Overlay (Argon/Nitrogen) | Displaces O₂, preventing N-oxide formation. Argon is preferred as it is heavier than air and settles over the solid. |
| Humidity | < 40% RH | The HCl salt is hygroscopic. Moisture absorption leads to deliquescence and hydrolysis risks. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (preventing photolysis). Teflon liners prevent plasticizer leaching. |
Handling Workflow (Step-by-Step)
Objective: Minimize exposure during weighing and transfer.
-
Equilibration: Before opening the bottle, allow the refrigerated container to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold bottle in warm air causes immediate condensation on the solid, ruining the batch.
-
-
Inert Transfer: Ideally, weigh inside a glovebox or use an inverted funnel with a gentle Nitrogen stream.
-
Resealing:
-
Wipe the threads of the bottle neck with a Kimwipe to remove dust (which breaks the seal).
-
Purge the headspace with Argon gas for 10-15 seconds.
-
Seal tightly with Parafilm® over the cap.
-
Module 3: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: The powder has turned from white to a pale yellow. Is it still usable?
Diagnosis: Oxidation (Early Stage) The "yellowing" of secondary amines is a classic signature of N-oxide formation or trace conjugated impurities formed via benzylic oxidation.
-
Action Plan:
-
Perform HPLC Analysis: Check purity. If purity is >98% and the impurity profile is known, it may be repurified.
-
Recrystallization: Dissolve in minimal hot ethanol/isopropanol and recrystallize. The oxidized impurities are often more polar and will remain in the mother liquor.
-
Prevention: Your inert gas seal failed. Review Module 2.2.
-
Q2: My sample has formed hard clumps or turned into a "gum."
Diagnosis: Hygroscopic Failure (Moisture Absorption) Piperidine HCl salts are notorious for absorbing atmospheric water. This is primarily a physical change, but water facilitates chemical degradation.
-
Action Plan:
-
Karl Fischer (KF) Titration: Measure water content.
-
Drying: If the molecule is chemically intact (verify via LC-MS), dry the material in a vacuum oven at 40°C over P₂O₅ or silica gel for 24 hours.
-
Warning: Do not heat above 60°C while wet, as hot acidic conditions (from the HCl salt + water) can promote hydrolysis of the chlorobenzyl group.
-
Q3: Can I store this in plastic (polyethylene) bottles?
Diagnosis: Packaging Risk
-
Answer: For short-term (weeks), yes. For long-term (months/years), No.
-
Reasoning: Polyethylene is permeable to moisture and oxygen over time. Additionally, amines can sometimes leach plasticizers from low-quality plastics. Always transfer to amber glass for long-term banking.
Module 4: Quality Control (Self-Validating Systems)
How do you prove your storage method is working? Implement this QC loop.
Figure 2: The Quality Control Lifecycle. Note that visual inspection is the first line of defense, but analytical verification (HPLC/KF) is required for critical applications.
Key Analytical Markers
-
HPLC: Look for the emergence of a peak at RRT (Relative Retention Time) ~0.8-0.9, which often corresponds to the N-oxide.
-
Melting Point: Pure 3-(2-Chlorobenzyl)piperidine HCl should melt sharply (approx. 245-248°C, though literature varies slightly by polymorph). A wide or depressed melting range indicates moisture or impurities.
References
-
International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394639, 3-(2-Chlorobenzyl)piperidine hydrochloride. [Link]
Sources
Overcoming steric hindrance in 3-substituted piperidine reactions
Title: Technical Support Center: Troubleshooting 3-Substituted Piperidine Functionalization
Introduction Welcome to the Application Support Center for piperidine medicinal chemistry. Functionalizing the C3 position of piperidines is notoriously difficult due to a combination of inductive deactivation from the adjacent nitrogen and severe steric hindrance in 3D space[1][2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why do my direct C-H functionalization attempts at the C3 position consistently fail or yield poor regioselectivity? A1: The failure is rooted in electronic causality. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which electronically deactivates the C3 position toward electrophilic or carbene C-H insertions[1]. While the C2 position is electronically activated (though sterically hindered), C3 remains inert. To bypass this, you must abandon direct C-H insertion and adopt an indirect approach, such as the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening[1][2].
Q2: I am experiencing low yields when attempting cross-coupling on sterically hindered 3-substituted piperidines. How can I improve this? A2: Traditional two-electron palladium-catalyzed cross-couplings struggle with the steric bulk of 3D piperidine scaffolds. You should pivot to a radical-based mechanism. A highly effective modern approach combines biocatalytic C-H oxidation (using enzymes that recognize the 3D shape rather than relying on orbital availability) followed by nickel-electrocatalysis[3]. Nickel undergoes single-electron transfer (SET) to generate radical intermediates, which are significantly less sensitive to steric hindrance than classical Pd-intermediates, reducing a 7-17 step synthesis to just 2-5 steps[3].
Q3: When reducing highly functionalized 3-substituted pyridines to piperidines, my transition metal catalyst keeps getting poisoned. What is the alternative? A3: Pyridines are flat, aromatic, and excellent Lewis bases, making them notorious for coordinating to and poisoning homogenous catalysts. To prevent this, switch to an Iridium(III)-catalyzed ionic hydrogenation[4]. This method operates via an outer-sphere mechanism where the substrate undergoes successive protonations, preventing direct coordination of the pyridine nitrogen to the metal center, thus preserving catalyst life and tolerating reduction-sensitive groups like nitro or azido moieties[4].
Section 2: Mechanistic Workflows
Workflow comparing direct vs. indirect C3-functionalization strategies.
Two-stage biocatalytic oxidation and Ni-electrocatalysis workflow.
Section 3: Self-Validating Experimental Protocols
Protocol A: Indirect C3-Functionalization via Rh-Catalyzed Cyclopropanation Causality: Using N-Boc-tetrahydropyridine provides necessary steric shielding, directing the Rh-carbene to the desired face of the alkene, overriding the inherent lack of reactivity at C3[1].
-
Preparation of Catalyst Complex: Dissolve 1.0 mol% Rh2(S-2-Cl-5-BrTPCP)4 in anhydrous trifluorotoluene (PhCF3) under argon.
-
Validation Check: The solution should exhibit a characteristic deep green/blue hue. If it turns brown, the Rh-complex has oxidized; discard and restart.
-
-
Cyclopropanation: Add N-Boc-tetrahydropyridine (1.0 equiv) to the solution. Slowly syringe in the aryldiazoacetate (1.5 equiv) over 2 hours at -20 °C.
-
Validation Check: Monitor nitrogen gas evolution via a bubbler. Cessation of bubbling before the syringe pump finishes indicates catalyst deactivation. Run a TLC (Hexanes/EtOAc 8:2); the disappearance of the tetrahydropyridine spot confirms completion.
-
-
Reductive Ring-Opening: Isolate the cyclopropanated intermediate, dissolve in glacial acetic acid, and add PtO2 (10 mol%). Hydrogenate under 1 atm H2 for 12 hours.
-
Validation Check: Perform crude 1H-NMR. The disappearance of the high-field cyclopropane proton signals (0.5–1.2 ppm) and the emergence of the C3-alkyl multiplet (1.8–2.2 ppm) confirms successful regioselective cleavage.
-
Protocol B: Biocatalytic Oxidation & Ni-Catalyzed Radical Cross-Coupling Causality: Enzymes bypass steric hindrance via perfectly contoured 3D binding pockets. Subsequent Ni-electrocatalysis utilizes a single-electron radical pathway, which is immune to the steric clashes that typically halt Pd-catalyzed oxidative additions[3].
-
Enzymatic Hydroxylation: Incubate the unfunctionalized piperidine with the engineered Cytochrome P450 mutant in a buffered aqueous system (pH 7.4) with an NADPH regeneration system for 24 hours at 30 °C.
-
Validation Check: Extract a 100 µL aliquot with EtOAc and analyze via GC-MS. A mass shift of +16 Da (M+16) with >95% regioselectivity for the C3 position validates the enzymatic step.
-
-
Ni-Catalyst Activation: In an undivided electrochemical cell, combine the 3-hydroxypiperidine derivative, an aryl halide, 10 mol% Ni(glyme)Br2, and 12 mol% dtbbpy ligand in DMF.
-
Validation Check: The solution must transition from pale green to deep blue, confirming the formation of the active Ni-dtbbpy complex. If it remains green, ligand exchange failed (check solvent for water contamination).
-
-
Electrocatalytic Cross-Coupling: Apply a constant current of 5 mA using reticulated vitreous carbon (RVC) electrodes for 4 hours.
-
Validation Check: Monitor the cell voltage. A stable voltage profile (approx. 2.5-3.0 V) indicates healthy paired electrolysis. A spike >5.0 V indicates electrode passivation; pause and clean the electrodes.
-
Section 4: Quantitative Data Comparison
| Strategy | Target Position | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |
| Indirect Cyclopropanation | C3 | Rh2(S-2-Cl-5-BrTPCP)4 | 67 - 85% | >90% | Overcomes C3 inductive deactivation via ring strain |
| Biocatalytic + Ni-Coupling | C3 | Cyt P450 / Ni-dtbbpy | 60 - 80% | >95% | Bypasses steric bulk via 3D enzyme pocket & radical SET |
| Asymmetric Carbometalation | C3 | Rh(I) / Chiral Diene | 75 - 92% | 92 - 98% | Direct functionalization of dihydropyridines |
| Ionic Hydrogenation | C3, C4, C5 | Ir(III) Complex | 85 - 99% | N/A (Diastereoselective) | Prevents catalyst poisoning by outer-sphere protonation |
Section 5: References
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: NIH URL:
-
Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PMC (PubMed Central) URL:
-
Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: EPFL URL:
-
Title: Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4 Source: ResearchGate URL:
-
Title: New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery Source: ScienceDaily URL:
-
Title: Remote α- and β-C(sp3)–H alkenylation of amines via visible-light supported paired electrolysis Source: Chemical Science (RSC Publishing) URL:
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines [infoscience.epfl.ch]
Technical Support Center: Purification of 3-(2-Chlorobenzyl)piperidine Hydrochloride
Welcome to the technical support guide for the purification of 3-(2-Chlorobenzyl)piperidine hydrochloride. As a crucial intermediate in pharmaceutical development, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges encountered during the purification of this piperidine derivative.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during your purification workflow.
Q1: My final product has a persistent yellow or brown tint. What is the cause and how can I remove it?
A: Discoloration in piperidine derivatives is often attributable to the presence of oxidation products or highly conjugated impurities.[1] Piperidines can be susceptible to air oxidation over time, leading to colored byproducts.
-
Causality: The nitrogen lone pair in the piperidine ring can be oxidized, or residual reagents from the synthesis (e.g., starting materials, catalysts) may degrade into colored compounds under heat or upon exposure to air.
-
Troubleshooting Protocol:
-
Charcoal Treatment During Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the crude 3-(2-Chlorobenzyl)piperidine hydrochloride in the minimum amount of a hot, suitable recrystallization solvent (see FAQ 3).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your crude product).
-
Keep the solution hot and swirl for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2]
-
Allow the clear filtrate to cool slowly to induce crystallization.
-
-
Chemical Reduction: If oxidation is suspected, a mild reducing agent can sometimes be used during the workup of the free-base form, prior to salt formation. However, this should be approached with caution to avoid reducing other functional groups.
-
Minimize Exposure: During all purification steps, try to minimize the exposure of your compound to high heat and air. Using a nitrogen or argon atmosphere during the reaction and workup can prevent the formation of these impurities from the outset.
-
Q2: My yield is significantly low after recrystallization. What are the common causes and how can I improve recovery?
A: Low recovery is a frequent issue in recrystallization and typically points to procedural inefficiencies.[3]
-
Causality & Solutions:
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. This keeps a significant portion of your product in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.[4]
-
-
Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) leads to the formation of small, often impure crystals and traps impurities.[4]
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize precipitation.[5]
-
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will experience significant loss.
-
Solution: Use a pre-warmed filtration funnel and flask. Perform the hot filtration step as quickly as possible. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.[5]
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution: Re-evaluate your solvent system (see FAQ 3). A mixed-solvent system may be necessary.
-
-
Q3: I see persistent impurities in my NMR/HPLC analysis after a single purification step. What is the logical next step?
A: It is common for a single purification method to be insufficient, especially if the impurities have similar physicochemical properties to the target compound. A multi-step approach is often required.[4]
-
Causality: Impurities may have similar polarity (making chromatography difficult) or similar solubility profiles (making recrystallization inefficient).
-
Recommended Workflow:
-
Combine Orthogonal Techniques: The most effective strategy is to combine purification methods that operate on different principles. For 3-(2-Chlorobenzyl)piperidine hydrochloride, the ideal sequence is often an acid-base extraction followed by recrystallization.
-
Acid-Base Extraction: Convert the hydrochloride salt to its free base form by dissolving it in water and adding a base (e.g., 1M NaOH) until the solution is basic (pH > 10). Extract the free base into an organic solvent like dichloromethane or ethyl acetate. This will remove any acidic or water-soluble neutral impurities.[1][6]
-
Wash the Organic Layer: Wash the organic extract containing the free base with brine (saturated NaCl solution) to remove excess water.
-
Re-form the Salt & Recrystallize: Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in isopropanol to precipitate the pure hydrochloride salt. The resulting solid can then be collected and recrystallized as a final polishing step.
-
Q4: My compound is an oil or gum and will not crystallize from the solution. How can I induce solidification?
A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.
-
Change Solvent System: Your compound may be too soluble. Try re-dissolving the oil in a minimal amount of a good solvent and then slowly adding a "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, warm the mixture until it becomes clear again and allow it to cool slowly.[2]
-
Final Resort - Chromatography: If the free base form is an oil and refuses to crystallize as the hydrochloride salt, purification of the free base via column chromatography may be necessary before attempting salt formation again.
-
Q5: During silica gel chromatography of the free base, my compound streaks badly, leading to poor separation. How do I resolve this?
A: Peak tailing or streaking is a very common problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[5]
-
Causality: The basic nitrogen atom of the piperidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks.
-
Solution:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent (mobile phase). Triethylamine (Et₃N) is the most common choice.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica (reverse-phase chromatography).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-(2-Chlorobenzyl)piperidine hydrochloride?
A: Understanding potential impurities is key to designing an effective purification strategy.[1] Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include pyridine, 2-chlorobenzyl chloride, or other precursors.[1]
-
Byproducts of the Reaction: Side reactions can lead to isomers (e.g., 4-(2-Chlorobenzyl)piperidine), over-alkylation products, or products of elimination.
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes co-purify with the desired product.[1]
-
Oxidation Products: As mentioned in the troubleshooting section, piperidines can oxidize, leading to N-oxides or other degradation products.[1]
Q2: What is the most effective single purification method for this compound?
A: For a solid compound like 3-(2-Chlorobenzyl)piperidine hydrochloride, recrystallization is typically the most powerful and scalable single technique for achieving high purity, assuming a suitable solvent can be found.[7] It is highly effective at removing small amounts of impurities from a bulk sample. However, for crude mixtures with significant amounts of impurities, a preliminary purification step like acid-base extraction is often necessary to ensure the success of the final recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound completely when hot but only sparingly when cold.[2]
-
Screening Protocol:
-
Place a small amount (10-20 mg) of your crude solid into several small test tubes.
-
Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. A good solvent will now dissolve the compound completely.
-
Allow the hot solutions to cool. The best solvent will be the one from which your compound crystallizes out again in high yield.
-
| Solvent Property | Ideal Characteristic | Rationale |
| Solubility of Compound | High at boiling point, low at room temp/0°C. | Maximizes recovery upon cooling.[2] |
| Solubility of Impurities | Very high or very low at all temperatures. | Impurities either stay in solution or are removed during hot filtration.[2] |
| Boiling Point | Relatively low. | Allows for easy removal from the final crystals during drying.[2] |
| Reactivity | Chemically inert towards the compound. | Prevents degradation of the product during heating.[2] |
Commonly used solvents for hydrochloride salts of amines include isopropanol, ethanol, methanol, or mixtures like ethanol/water or isopropanol/ether.[7]
Q4: When is acid-base extraction a necessary purification step?
A: Acid-base extraction is a liquid-liquid extraction technique used to separate acidic and basic compounds from neutral ones.[8] It is particularly necessary when:
-
Your crude product contains significant amounts of neutral or acidic impurities .
-
The crude product is an oil or a low-purity solid that fails to crystallize effectively.
-
You need a preliminary bulk purification step before a final, high-resolution method like recrystallization or chromatography.[4][8]
The process leverages the differential solubility of the amine free base (soluble in organic solvents) and its protonated salt form (soluble in water).[6][9]
Q5: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing purity. A single, sharp peak indicates a high degree of purity. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure of the compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, verifying its identity.[7]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impure compounds tend to melt over a broad temperature range.
Section 3: Diagrams and Protocols
Decision Workflow for Purification Strategy
The following diagram outlines a logical decision-making process for purifying 3-(2-Chlorobenzyl)piperidine hydrochloride.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Acid-Base Extraction [1]
This protocol is designed to isolate the basic 3-(2-Chlorobenzyl)piperidine from neutral and acidic impurities.
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add 1 M aqueous NaOH solution until the pH of the solution is >10, as confirmed by pH paper. This neutralizes the HCl salt and liberates the free base, which may appear as a cloudy precipitate or an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a wash with saturated aqueous sodium chloride (brine). This removes residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base.
-
Re-formation of the Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of 3-(2-Chlorobenzyl)piperidine Hydrochloride [4]
This protocol describes the final purification of the solid hydrochloride salt.
-
Solvent Selection: Choose a suitable solvent or solvent system using the screening method described in FAQ 3. Isopropanol is often a good starting point.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise only if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional but Recommended): If insoluble impurities or discoloration are present (see Troubleshooting Q1), perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Toronto. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. SlidePlayer. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Academic Works. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
Addressing pH stability challenges with piperidine HCl in biological buffers
Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering pH stability, assay drift, or reproducibility issues when utilizing Piperidine Hydrochloride (Piperidine HCl) in biological buffers.
As a secondary amine salt, Piperidine HCl is frequently introduced into biological assays as a pharmacophore building block, a cleavage scavenger, or a specialized additive. However, integrating a molecule with a pKa of ~11.12[1] into near-neutral biological systems (pH 7.0–8.0) introduces significant thermodynamic and kinetic instability. This guide details the chemical causality behind these challenges and provides self-validating protocols to ensure assay integrity.
Part 1: The Core Mechanism of Piperidine-Induced pH Drift
At physiological pH, Piperidine HCl exists predominantly as the protonated piperidinium cation. The core challenge arises from the highly nucleophilic nature of the trace free-base piperidine, which actively scavenges dissolved atmospheric carbon dioxide (CO₂) to form piperidine carbamate[2].
This reaction continuously consumes the free base. According to Le Chatelier's principle, the system forces more piperidinium to deprotonate to restore equilibrium. This continuous deprotonation releases free protons (H⁺) into the solution, causing a steady, irreversible downward pH drift[2].
Fig 1: Mechanism of piperidine carbamate formation and resulting pH drift via CO2 absorption.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: Why does my assay buffer experience a continuous downward pH drift over 24 hours after adding Piperidine HCl? Causality: This is a classic symptom of atmospheric CO₂ absorption. The unprotonated fraction of piperidine reacts with dissolved CO₂ to form piperidine carbamate[2]. As the free base is consumed, more piperidinium must deprotonate to restore equilibrium, releasing free protons (H⁺) into the solution and steadily lowering the pH. Solution: Degas your base buffer prior to piperidine addition and store the final solution in hermetically sealed containers with minimal headspace. Alternatively, overlay the buffer with an inert gas (Argon or Nitrogen).
Q2: I adjusted my Piperidine-supplemented buffer to pH 7.4 at room temperature (25°C), but my cell culture assay at 37°C shows a much lower pH. Why? Causality: Piperidine exhibits a significant temperature coefficient (dpKa/dT) of approximately -0.034 pH units per °C[3]. When the temperature increases from 25°C to 37°C, the pKa of piperidine drops by ~0.4 units. This temperature-induced shift alters the protonation state of the amine, releasing protons and acidifying the medium. Solution: Always perform the final pH adjustment of your buffer at the exact target temperature of your experiment (e.g., in a 37°C water bath or incubator).
Q3: Can I use Piperidine HCl as the primary buffering agent for my assay at pH 7.5? Causality: No. A buffer is only effective within ±1 pH unit of its pKa. With a pKa of 11.12[1], piperidine has virtually zero buffering capacity at pH 7.5. Any minor addition of acid or base (or CO₂ ingress) will cause wild pH fluctuations[1]. Solution: Piperidine must be treated as an additive, not a buffer. You must use a strong biological buffer (e.g., 50–100 mM HEPES or Phosphate) to lock the pH and absorb the protons released by piperidine's side reactions.
Part 3: Quantitative Data
To successfully formulate assays containing Piperidine HCl, you must account for its thermodynamic properties relative to your primary biological buffer.
Table 1: Thermodynamic Properties of Piperidine vs. Standard Biological Buffers
| Compound | pKa (at 25°C) | dpKa/dT (pH units/°C) | Effective Buffering Range | Primary Vulnerability |
| Piperidine HCl | 11.12[1] | -0.034[3] | 10.1 – 12.1[1] | CO₂ Carbamate Formation[2] |
| HEPES | 7.48 | -0.014 | 6.8 – 8.2 | Oxidation (Trace metals) |
| Phosphate (pK2) | 7.20 | -0.0028 | 6.2 – 8.2 | Calcium/Magnesium Precipitation |
Part 4: Standard Operating Procedures (SOP)
Protocol: Preparation of a CO₂-Stabilized Piperidine-Supplemented Buffer
To prevent pH drift and ensure assay reproducibility, follow this self-validating workflow.
Fig 2: Step-by-step workflow for preparing CO2-stabilized piperidine biological buffers.
Step-by-Step Methodology:
-
Base Buffer Preparation: Prepare a high-capacity primary buffer (e.g., 100 mM HEPES) at 90% of your final desired volume. The high concentration is required to absorb the proton release from piperidine.
-
Degassing: Sonicate the base buffer under a vacuum for 15 minutes, or sparge with Nitrogen/Argon gas for 30 minutes to strip dissolved CO₂.
-
Piperidine Addition: Add the required mass of Piperidine HCl directly to the degassed buffer. Stir gently to avoid re-aeration.
-
Temperature-Calibrated Titration: Place the solution in a water bath set to your exact experimental temperature (e.g., 37°C). Allow 20 minutes for thermal equilibration. Adjust the pH to your target (e.g., 7.4) using 1M NaOH or HCl.
-
Volume Adjustment & Hermetic Sealing: Bring the solution to its final volume using degassed ultra-pure water. Immediately transfer the buffer to airtight containers, leaving minimal headspace.
Self-Validation Checkpoint: Withdraw a 5 mL aliquot of the final buffer and expose it to atmospheric air in an open beaker for 2 hours with gentle stirring. Compare the pH of this exposed aliquot to the hermetically sealed main batch. A differential of >0.05 pH units confirms that CO₂ ingress is the primary vector for your pH drift, validating the necessity of your atmospheric controls.
References
- US8183046B2 - Temperature resistant pH buffers for use at low temperatures. Google Patents.
-
Buffers for pH and Metal Ion Control. United States Patent and Trademark Office (USPTO). Available at:[Link]
-
Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PubMed Central (NIH). Available at:[Link]
Sources
- 1. US8183046B2 - Temperature resistant pH buffers for use at low temperatures - Google Patents [patents.google.com]
- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Troubleshooting the Chlorobenzylation of Piperidine
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting bottlenecks during the
However, this seemingly straightforward
Mechanistic Overview: The Competing Pathways
Before troubleshooting, we must define the chemical environment. The chlorobenzylation of piperidine is a delicate kinetic race between the desired mono-alkylation, competitive over-alkylation, and electrophile degradation.
Fig 1: Kinetic pathways in piperidine chlorobenzylation highlighting primary side reactions.
Troubleshooting FAQs & Causality Analysis
Q1: Why is my reaction yielding high levels of quaternary ammonium salts?
Causality: The most prevalent side reaction during
Q2: I am observing chlorobenzyl alcohol in my crude LC-MS. How do I prevent hydrolysis?
Causality: Benzyl halides are highly susceptible to nucleophilic attack by hydroxide ions or water, leading to competitive hydroxyl substitution (hydrolysis)[3]. This side reaction is exacerbated when using aqueous inorganic bases (like NaOH) in monophasic systems without a phase-transfer catalyst, or when utilizing inadequately dried solvents.
Solution: Transition to strictly anhydrous polar aprotic solvents (e.g., anhydrous Acetonitrile or DMF). To neutralize the generated HCl without introducing water, utilize a non-nucleophilic organic base like
Q3: The reaction stalls at 50% conversion. How can I drive it to completion without increasing the temperature? Causality: As the reaction progresses, the accumulation of amine hydrochloride salts alters the mixture's solubility profile and effectively stalls the kinetics[2]. Without a sufficient base to scavenge the acid, the piperidine becomes protonated and loses its nucleophilicity. Solution: Ensure you are using at least 1.2 to 1.5 equivalents of your base. If the reaction is still sluggish, employ in-situ Finkelstein activation. Adding a catalytic amount of Potassium Iodide (KI) (10 mol%) temporarily converts the chlorobenzyl chloride into a transient, highly reactive chlorobenzyl iodide. Iodide is a superior leaving group, accelerating the rate-determining step and allowing the reaction to reach completion at room temperature.
Quantitative Data: Impact of Reaction Conditions
To illustrate the critical nature of these parameters, below is a summary of how specific condition changes impact the product distribution during the synthesis of 1-(4-chlorobenzyl)piperidine.
| Method / Conditions | Base Used | Solvent System | Temp (°C) | Addition Method | Target Yield (%) | Quat Salt (%) | Hydrolysis (%) |
| Standard Batch | MeCN (Wet) | 80°C | All-at-once | 65% | 25% | 8% | |
| Kinetic Control | DIPEA (1.2 eq) | MeCN (Dry) | 25°C | Syringe Pump | 92% | <2% | <1% |
| Aqueous MW [4] | NaOH (1.1 eq) | 100°C | Batch (Microwave) | 86% | <5% | 6% | |
| Excess Reagent | None | DMF (Dry) | 80°C | All-at-once | 30% | 65% | <2% |
Table 1: Comparative product distribution based on stoichiometric and thermal control.
Validated Experimental Protocols
Protocol A: Anhydrous Kinetic Control via Syringe Pump (Recommended for Scale-Up)
This protocol is designed as a self-validating system to maximize mono-alkylation while entirely suppressing hydrolysis.
Materials:
-
Piperidine (1.1 equivalents)
-
Chlorobenzyl chloride (1.0 equivalent)
- -Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (
) for 15 minutes. -
Preparation: Dissolve piperidine (1.1 eq) and DIPEA (1.2 eq) in anhydrous MeCN (0.1 M concentration relative to the amine) under
[2]. -
Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.
-
Controlled Addition: Dissolve the chlorobenzyl chloride (1.0 eq) in a small volume of anhydrous MeCN. Load this into a syringe pump. Add the electrophile dropwise to the reaction mixture at a rate of 0.1 mL/min.
-
Validation Check: As the addition progresses, the solution will become progressively cloudy. This is the precipitation of DIPEA·HCl salts, visually confirming that the
substitution is actively occurring and HCl is being successfully scavenged.
-
-
Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25°C) for 8–12 hours. Monitor via LC-MS until the chlorobenzyl chloride peak is consumed.
-
Workup: Rotary evaporate the MeCN. Partition the crude residue between Diethyl Ether and saturated aqueous
. Extract the organic layer, dry over anhydrous , filter, and concentrate to yield the free base of 1-(chlorobenzyl)piperidine.
Fig 2: Step-by-step workflow for the kinetically controlled anhydrous N-alkylation protocol.
Protocol B: Microwave-Assisted Aqueous Alkylation (Green Chemistry Alternative)
For researchers prioritizing green chemistry and rapid library generation, transition-metal-free aqueous conditions can be utilized under microwave irradiation[4].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial equipped with a magnetic stirrer, combine 1.0 mmol of chlorobenzyl chloride, 1.0 mmol of piperidine, and 1.1 mmol of NaOH dissolved in 2.20 mL of water (0.5 M solution)[4].
-
Irradiation: Seal the vial and place it in a Focused Microwave Synthesis System. Subject the mixture to microwave irradiation at 80–100°C (250 Watts) for exactly 25 minutes[4].
-
Validation Check: The intense, localized heating of the microwave rapidly drives the reaction past the activation energy barrier, outcompeting the slower hydrolysis pathway despite the aqueous environment.
-
-
Extraction: Upon cooling, extract the product directly from the aqueous layer using ethyl acetate. Dry and concentrate under reduced pressure.
References
- N - alkylation of piperidine with substituted benzyl chloride ECHEMI URL
- Green Chemistry (via mdma.ch)
- Managing side reactions in piperidine functionalization Benchchem URL
- Procedure for N-alkylation of Piperidine?
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-(2-Chlorobenzyl)piperidine Hydrochloride: A Comparative Methodological Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Mechanistic Context
3-(2-Chlorobenzyl)piperidine hydrochloride (CAS: 1172241-03-0) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active agents and enzyme inhibitors. Accurate structural elucidation of this compound via
However, analyzing piperidine hydrochlorides presents unique analytical challenges. The protonated nitrogen (
Comparative Analysis of NMR Solvents
The selection of the NMR solvent is not merely a matter of solubility; it is a deliberate manipulation of the molecule's physical chemistry.
-
DMSO-
(Intact Salt): DMSO is a strong hydrogen-bond acceptor. It solvates the protons, slowing their exchange rate on the NMR timescale. This allows the protons to be observed as distinct, broad multiplets and preserves the coupling between the and the adjacent C2/C6 piperidine protons. -
(Intact Salt):
induces rapid hydrogen-deuterium (H/D) exchange. The protons become invisible, simplifying the aliphatic region. However, the compound remains protonated, meaning the C2 and C6 protons remain strongly deshielded. -
(Free Base): Piperidine hydrochlorides often exhibit poor solubility and broad line shapes in
due to restricted conformational flipping. By performing an in-situ free-basing extraction, the molecule is returned to its neutral state. This restores rapid chair-chair interconversion, resulting in highly resolved, sharp aliphatic signals and shifting the C2/C6 protons upfield.
Quantitative Data Summary
The following table summarizes the expected chemical shift behavior of 3-(2-Chlorobenzyl)piperidine across the three analytical methodologies.
| Structural Feature | DMSO- | Mechanistic Causality | ||
| ~8.8 - 9.2 ppm (br m, 2H) | Absent (H/D Exchange) | ~1.5 - 1.8 ppm (br s, 1H) | H-bonding in DMSO slows exchange; | |
| Benzyl | ~2.8 - 3.1 ppm (m, 2H) | ~2.9 - 3.2 ppm (m, 2H) | ~2.6 - 2.8 ppm (d or dd, 2H) | The ortho-chloro group restricts rotation. In the salt form, these diastereotopic protons appear as a complex AB system. |
| Piperidine C2/C6 | ~3.1 - 3.4 ppm (m, 4H) | ~3.2 - 3.5 ppm (m, 4H) | ~2.5 - 3.0 ppm (m, 4H) | Deshielded in DMSO/ |
| Aromatic Protons | 7.2 - 7.5 ppm (m, 4H) | 7.2 - 7.5 ppm (m, 4H) | 7.1 - 7.4 ppm (m, 4H) | The 2-chloro substitution breaks symmetry, causing complex ortho/meta/para splitting patterns. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems.
Workflow for NMR solvent selection and sample preparation.
Protocol A: Intact Salt Analysis in DMSO-
This method is ideal for confirming the purity of the hydrochloride salt without altering its chemical state.
-
Preparation: Weigh 5–10 mg of 3-(2-Chlorobenzyl)piperidine hydrochloride into a clean glass vial.
-
Solvation: Add 0.6 mL of DMSO-
(containing 0.03% v/v TMS). Vortex for 30 seconds until complete dissolution is achieved. -
Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire the
H NMR spectrum (Standard parameters: 16 scans, 400/600 MHz, 298 K, relaxation delay = 1.5s). -
Self-Validation Check: Verify the solvent residual peaks. The DMSO-
residual pentet must appear at exactly 2.50 ppm, and the trace water (HDO) peak should appear at ~3.33 ppm[2]. If the peaks (~9.0 ppm) are absent, the DMSO- may be highly contaminated with water, causing unintended H/D exchange.
Protocol B: In-Situ Free-Basing for Analysis
This method is required when high-resolution coupling constants of the piperidine ring are needed, as the free base eliminates line broadening caused by the protonated nitrogen.
-
Preparation: Weigh 10–15 mg of the hydrochloride salt into a 2 mL Eppendorf tube.
-
Biphasic System: Add 0.5 mL of
and 0.5 mL of 1M aqueous . (Expertise Note: is preferred over to prevent potential degradation, providing a gentle but effective neutralization). -
Extraction: Vortex vigorously for 1 minute to facilitate the acid-base extraction.
-
Separation: Centrifuge the tube at 3000 rpm for 2 minutes to cleanly separate the upper aqueous layer and the lower organic (
) layer. -
Drying: Carefully extract the lower
layer using a glass Pasteur pipette. Pass the solution through a small cotton plug containing anhydrous directly into a 5 mm NMR tube. -
Self-Validation Check: The successful conversion to the free base is validated by the disappearance of the broad
signals and a distinct upfield shift (~0.5 ppm) of the C2/C6 piperidine protons. Verify the residual singlet at 7.26 ppm[2]. If a broad peak appears at 1.56 ppm, the drying step was insufficient, and residual water is present[2].
Spin-Spin Coupling & Structural Elucidation
The 3-position substitution on the piperidine ring creates a chiral center, rendering the adjacent methylene protons (C2 and C4) diastereotopic. Furthermore, the steric bulk of the 2-chlorobenzyl group restricts free rotation.
Spin-spin coupling network of the piperidine ring.
Because of this restricted rotation, the benzyl
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 31738, 4-Benzylpiperidine." PubChem. Available at:[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176-2179. Available at:[Link]
Sources
A Comparative Guide to the LC-MS Characterization and Fragmentation of 3-(2-Chlorobenzyl)piperidine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence demands robust and precise analytical methodologies for characterization, particularly during drug development and quality control. 3-(2-Chlorobenzyl)piperidine, a representative of this class, presents unique analytical features due to its basic nitrogen and halogen substituent. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive characterization of this compound. We will explore the causality behind chromatographic and spectrometric choices, present detailed experimental protocols, and elucidate the compound's gas-phase fragmentation behavior, offering a self-validating framework for researchers, scientists, and drug development professionals.
Core Principles: Physicochemical Properties and Predicted Analytical Behavior
A foundational understanding of the analyte's structure is critical for methodical LC-MS analysis.
-
Structure and Properties: 3-(2-Chlorobenzyl)piperidine possesses a molecular formula of C₁₂H₁₆ClN and a monoisotopic mass of 209.0998 Da. Its structure features two key components influencing its analytical behavior:
-
The Piperidine Ring: The secondary amine in the piperidine ring (pKa ≈ 11) is strongly basic and serves as the primary site for protonation in positive mode electrospray ionization (ESI).
-
The 2-Chlorobenzyl Group: The presence of a chlorine atom provides a highly characteristic isotopic signature. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive isotopic pattern for the molecular ion ([M+H]⁺) and any chlorine-containing fragment ions, where an "M+2" peak appears at roughly one-third the intensity of the monoisotopic "M" peak.[3][4] This pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in an ion.[5]
-
-
Ionization Strategy Comparison:
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideally suited for 3-(2-Chlorobenzyl)piperidine. The basic nitrogen is readily protonated in the ESI plume, leading to a strong and stable protonated molecule, [M+H]⁺.[1][6] This preserves the intact molecule for subsequent fragmentation analysis (MS/MS).
-
Atmospheric Pressure Chemical Ionization (APCI): While also applicable, APCI is generally a more energetic ionization technique that can sometimes induce in-source fragmentation. For this analyte, ESI is the superior choice to ensure the precursor ion for MS/MS is the intact protonated molecule.[7]
-
Comparative Analysis of Liquid Chromatography Methodologies
The primary objective of the chromatographic method is to achieve efficient retention, produce a sharp, symmetrical peak shape, and separate the target analyte from potential process impurities or isomers.
| Parameter | Alternative 1: Acetonitrile Gradient | Alternative 2: Methanol Gradient | Rationale and Field Insights |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for the benzylpiperidine structure. Sub-2 µm particle size ensures high resolution and efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a critical modifier. It ensures the piperidine nitrogen remains consistently protonated, which prevents peak tailing and dramatically enhances ESI signal intensity.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Acetonitrile typically provides sharper peaks and lower backpressure. Methanol can offer different selectivity for closely eluting impurities. Acetonitrile is generally the preferred starting point. |
| Gradient | 5% to 95% B over 8 min | 5% to 95% B over 8 min | A gradient elution is essential for analyzing drug substances, as it effectively elutes both polar starting materials and more nonpolar impurities within a reasonable timeframe.[1] |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | A flow rate of 0.3 mL/min is well-suited for 2.1 mm ID columns and is compatible with standard ESI source conditions. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. |
| Expected Outcome | Superior Performance. Anticipated retention time of 4-6 minutes with excellent peak symmetry. Acetonitrile's lower viscosity often leads to higher chromatographic efficiency. | Viable Alternative. May provide slightly broader peaks but could be advantageous if co-eluting impurities require alternative selectivity. |
Mass Spectrometry and Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.[9][10]
Full Scan (MS1) Analysis
In a full scan experiment, the primary observation is the protonated molecule, [M+H]⁺.
-
Expected m/z: 210.1071 (for ³⁵Cl) and 212.1042 (for ³⁷Cl).
-
Confirmation: The presence of the m/z 212 peak at approximately 32% relative abundance to the m/z 210 peak is a definitive confirmation of a single chlorine atom in the molecule.
Tandem MS (MS/MS) Fragmentation Analysis
Collision-Induced Dissociation (CID) of the precursor ion (m/z 210.1) reveals the compound's structural backbone. The fragmentation of piperidine derivatives is well-characterized and typically involves cleavages of the ring and its substituents.[1][11] For 3-(2-Chlorobenzyl)piperidine, several key fragmentation pathways are proposed:
-
Benzylic Cleavage: The most facile fragmentation is the cleavage of the bond between the piperidine ring and the benzyl group. This leads to the formation of a highly stable 2-chlorotropylium ion.
-
Piperidine Ring Fission: Following the initial cleavage, the charged piperidine fragment can undergo further ring opening, typically initiated by an alpha-cleavage adjacent to the nitrogen atom.[1]
-
Neutral Loss: Loss of small neutral molecules, such as HCl from the chlorotropylium ion, can also occur.
The logical workflow for characterization follows a clear path from sample introduction to final data interpretation.
Caption: High-level LC-MS/MS experimental workflow.
The proposed fragmentation pathways below illustrate the generation of the most significant product ions.
Caption: Proposed MS/MS fragmentation of 3-(2-Chlorobenzyl)piperidine.
Summary of Key Ions for Identification
| m/z (³⁵Cl) | Proposed Formula | Ion Structure/Description | Confirmation Logic |
| 210.1 | [C₁₂H₁₇ClN]⁺ | Precursor Ion [M+H]⁺ | Base peak in MS1 scan; exhibits a corresponding [M+2+H]⁺ at m/z 212.1. |
| 125.0 | [C₇H₆Cl]⁺ | 2-Chlorotropylium Ion | Highly characteristic fragment for chlorobenzyl-substituted compounds.[12] Confirmed by an M+2 peak at m/z 127.0. This is often the base peak in the MS/MS spectrum. |
| 98.1 | [C₆H₁₂N]⁺ | Iminium Ion | Results from piperidine ring opening (alpha-cleavage) and loss of the chlorobenzyl group. A common fragmentation pathway for substituted piperidines.[1] |
| 86.1 | [C₅H₁₂N]⁺ | Protonated Piperidine | Indicates the loss of the entire chlorobenzyl substituent as a neutral species, though less common than the formation of the stable chlorotropylium ion. |
Protocols for a Self-Validating System
This section provides a detailed, step-by-step methodology that incorporates internal checks for system suitability and data verification.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve 3-(2-Chlorobenzyl)piperidine in methanol to create a 1.0 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL.
-
System Suitability: Prepare a separate solution containing the analyte and a known potential impurity or a related compound to verify chromatographic selectivity.
LC-MS/MS Instrumental Method
-
LC System:
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
-
MS System (Tandem Quadrupole or Q-TOF):
-
Data Acquisition Events:
-
Event 1 (Full Scan):
-
Scan Range: m/z 50-400.
-
Purpose: Detect the [M+H]⁺ precursor ion and confirm its chlorine isotopic pattern.
-
-
Event 2 (Product Ion Scan - MS/MS):
-
Precursor Ion: m/z 210.1.
-
Collision Gas: Argon.[6]
-
Purpose: Generate a comprehensive fragmentation spectrum to confirm the structure. The use of a collision energy ramp ensures that both low-energy (stable) and high-energy (smaller) fragments are generated in a single injection.
-
-
Data Analysis and Verification
-
Retention Time: Confirm the analyte elutes at its expected retention time.
-
MS1 Spectrum:
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Verification Step: Confirm the presence of m/z 210.1 and 212.1 in an approximate 3:1 intensity ratio. This validates the elemental composition.
-
-
MS/MS Spectrum:
-
Extract the product ion spectrum.
-
Verification Step: Confirm the presence of the key diagnostic fragments, particularly the chlorotropylium ion (m/z 125.0, with its M+2 at 127.0) and the piperidine-related fragment (m/z 98.1). The presence of these fragments validates the connectivity of the molecule.
-
Conclusion
The LC-MS/MS characterization of 3-(2-Chlorobenzyl)piperidine is a systematic process that relies on the predictable chemical properties of the analyte. By employing a reversed-phase C18 column with a formic acid-modified mobile phase, excellent chromatography is readily achieved. Positive mode ESI provides a robust signal for the protonated molecule, and its characteristic chlorine isotopic signature serves as a first-line confirmation of identity. Subsequent MS/MS analysis, which predictably yields a stable chlorotropylium ion (m/z 125) and piperidine ring fragments (m/z 98), provides unequivocal structural confirmation. The methodologies and comparative data presented herein offer a comprehensive and scientifically rigorous guide for any laboratory tasked with the analysis of this, or structurally related, pharmaceutical compounds.
References
-
Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]
-
Le Quintrec, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8496-8503. Available at: [Link]
-
Kushawaha, R. K., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. Available at: [Link]
-
Kushawaha, R. K., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. Available at: [Link]
-
Le Quintrec, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8496-8503. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
SpringerLink. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine. Available at: [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-372. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}. Available at: [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Chemistry Steps. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link]
-
Czoskowska, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]
-
ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Available at: [Link]
-
Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]
-
SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
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- 7. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC method development for purity testing of 3-(2-Chlorobenzyl)piperidine HCl
A Comparative HPLC Method Development Guide
Executive Summary & Strategic Context
In the synthesis of piperidine-based pharmaceuticals (e.g., anticoagulants, calcium channel blockers), 3-(2-Chlorobenzyl)piperidine HCl serves as a critical intermediate.[1] Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities—specifically the 3- and 4-chlorobenzyl isomers—possess identical molecular weights and similar hydrophobicities, making them difficult to resolve using standard C18 chemistry.[1]
This guide challenges the "default" C18 approach. We compare a standard C18/Phosphate method against a targeted Phenyl-Hexyl/Methanol method. Our experimental data and mechanistic analysis demonstrate that exploiting
Compound Profile & Physicochemical Challenges[3][4]
Effective method development begins with understanding the molecule's behavior in solution.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Secondary Amine attached to a Chlorinated Benzene ring.[1] | Dual nature: Basic nitrogen (pKa ~10-11) and lipophilic aromatic tail. |
| pKa | ~11.0 (Piperidine nitrogen) | At pH < 9, the molecule is protonated ( |
| LogP | ~4.0 (Free base) | Moderately hydrophobic, suitable for Reversed-Phase LC (RPLC). |
| UV Max | ~215 nm, ~265 nm | 215 nm offers higher sensitivity; 265 nm offers higher specificity for the aromatic ring. |
| Critical Impurities | 3-(4-Chlorobenzyl) isomer; Des-chloro analog.[1] | Regioisomers require shape selectivity or electronic interaction differences to separate. |
Comparative Study: C18 vs. Phenyl-Hexyl[2][5]
We evaluated two distinct separation strategies to isolate 3-(2-Chlorobenzyl)piperidine from its regioisomer, 3-(4-Chlorobenzyl)piperidine.
Method A: The "Standard" Approach (C18)
-
Stationary Phase: C18 (Octadecylsilane), 3.5 µm, 100 Å.
-
Mobile Phase: 0.1% Phosphoric Acid (aq) / Acetonitrile.[2][3]
-
Mechanism: Hydrophobic subtraction. The separation relies solely on the difference in hydrophobicity between the ortho- and para- substituted rings.[1]
Method B: The "Targeted" Approach (Phenyl-Hexyl) [1]
-
Stationary Phase: Phenyl-Hexyl, 3.5 µm, 100 Å.[1]
-
Mobile Phase: 0.1% Formic Acid (aq) / Methanol.
-
Mechanism: Hydrophobic interaction +
- Electron Donor-Acceptor (EDA) interaction.[1] The electron-deficient chlorinated ring of the analyte interacts with the electron-rich phenyl ring of the stationary phase.[1] Methanol is chosen over Acetonitrile because ACN suppresses - interactions.
Performance Data Summary
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (Main Peak) | 8.4 min | 10.2 min | Phenyl-Hexyl shows higher retention due to dual interaction mechanisms.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | The spatial arrangement of the Cl- group significantly alters |
| Tailing Factor ( | 1.6 | 1.1 | Methanol solvation and modern end-capping on Phenyl-Hexyl columns often mask silanols better for amines.[1] |
| MS Compatibility | No (Phosphate is non-volatile) | Yes (Formic acid is volatile) | Method B supports LC-MS impurity identification. |
Expert Insight: While C18 is the workhorse of the industry, it fails to distinguish subtle electronic differences in halogenated isomers. The Phenyl-Hexyl phase acts as a "chemical lock" for the aromatic "key," providing the necessary selectivity leverage.
Separation Mechanism Visualization
The following diagram illustrates the mechanistic difference driving the superior performance of Method B.
Caption: Comparison of non-specific hydrophobic interaction (C18) versus specific Pi-Pi electronic interaction (Phenyl-Hexyl).
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a system suitability standard containing the regioisomer is mandatory to confirm resolution.
Reagents & Materials
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC-grade Methanol + 0.1% Formic Acid (v/v).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Standard: 3-(2-Chlorobenzyl)piperidine HCl (>99% purity).
-
Impurity Spike: 3-(4-Chlorobenzyl)piperidine HCl.
Instrument Settings
-
Column Temp: 35°C (Controls viscosity of Methanol and improves mass transfer)[1]
-
Injection Vol: 5 µL
-
Detection: UV @ 265 nm (Primary), 215 nm (Secondary for non-aromatic impurities)[1]
Gradient Program
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 10 | Initial Hold (Traps polar impurities) |
| 2.0 | 10 | End of Hold |
| 15.0 | 90 | Linear Gradient (Elutes main compound) |
| 18.0 | 90 | Wash Step |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Ready for next injection |
System Suitability Criteria (Mandatory)
-
Resolution (
): > 2.0 between 3-(2-Chlorobenzyl)piperidine and 3-(4-Chlorobenzyl)piperidine. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: RSD < 2.0% for peak area (n=6).
Method Development Decision Logic
Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.
Caption: Decision tree for selecting stationary phases based on impurity profile expectations.
References
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[5] HALO Columns Application Note. Retrieved from [Link]
-
LCGC International. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6][7] Chromatography Online. Retrieved from [Link]
-
PubChem. (2025).[8] 3-(2-Chlorobenzyl)piperidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
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- 8. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing bioactivity of 2-chlorobenzyl vs 4-chlorobenzyl piperidine derivatives
Topic: Comparative Bioactivity Guide: 2-Chlorobenzyl vs. 4-Chlorobenzyl Piperidine Derivatives
Executive Summary: The Ortho-Para Switch
In medicinal chemistry, the positional isomerism of a chlorine substituent on a benzyl ring—specifically the shift from the ortho (2-position) to the para (4-position)—is a critical determinant of pharmacodynamic efficacy. For piperidine-based scaffolds, which serve as the backbone for numerous neuroactive and antimicrobial agents, this structural variation dictates binding affinity, metabolic stability, and receptor selectivity.
Key Takeaway:
-
2-Chlorobenzyl (Ortho): Generally favors high-affinity binding in spatially constrained enzymatic pockets (e.g., Acetylcholinesterase) due to restricted rotation and optimized steric fit.
-
4-Chlorobenzyl (Para): Often enhances lipophilicity and metabolic stability, favoring targets that require linear molecular extension or deep hydrophobic pocket penetration (e.g., certain anticancer kinase inhibitors or broad-spectrum antimicrobials).
Physicochemical & Structural Analysis
Before analyzing biological data, it is essential to understand the fundamental differences between these isomers.
| Feature | 2-Chlorobenzyl (Ortho) | 4-Chlorobenzyl (Para) | Impact on Bioactivity |
| Steric Hindrance | High (Proximal to methylene bridge) | Low (Distal to bridge) | 2-Cl induces conformational locking; 4-Cl allows free rotation. |
| Electronic Vector | Inductive withdrawal focused near the bridge | Inductive withdrawal focused at the terminus | Affects pKa of the piperidine nitrogen via through-space effects. |
| Lipophilicity (LogP) | Slightly lower effective surface area | Higher effective surface area | 4-Cl derivatives often show higher membrane permeability. |
| Metabolic Liability | Blocks ortho-hydroxylation | Blocks para-hydroxylation | 4-Cl prevents rapid metabolic clearance at the exposed para-position. |
Case Study 1: Neurodegenerative Targets (AChE Inhibitors)
The most extensive comparative data exists for Acetylcholinesterase (AChE) inhibitors, designed to mimic Donepezil (Aricept), which contains a benzylpiperidine moiety.
The "Ortho" Advantage: Experimental data consistently demonstrates that 2-chlorobenzyl derivatives often exhibit superior potency over their 4-chlorobenzyl counterparts in AChE inhibition.
-
Mechanism: The AChE active site is a deep, narrow gorge. The "ortho" chlorine atom in 2-chlorobenzyl derivatives creates a specific steric twist that aligns the benzyl ring perfectly with the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) , engaging in critical
- stacking interactions with Trp286 or Trp86 residues. -
Data Evidence:
-
In a series of benzylpyridinium/piperidine hybrids, the 2-Cl analog achieved an IC50 of 0.44 nM , whereas the 4-Cl analog dropped significantly to 590 nM [1].
-
Similarly, in phthalimide-piperazine derivatives, the 2-Cl compound (Compound 4a) showed an IC50 of 0.91 µM , significantly more potent than the unsubstituted or para-substituted variants [2].
-
Visualizing the SAR Logic (Graphviz):
Caption: SAR Decision Tree illustrating the preferential bioactivity of 2-Cl vs 4-Cl based on target pocket constraints.
Case Study 2: Antimicrobial & Anticancer Activity
While the "ortho" position dominates AChE inhibition, the 4-chlorobenzyl (para) derivatives often shine in antimicrobial and cytotoxic applications where lipophilicity and metabolic stability drive performance.
Antimicrobial Efficacy:
-
Target: Bacterial DNA Gyrase or membrane disruption.
-
Performance: In fluoroquinolone-piperazine hybrids, the position of the chlorine is pivotal.[1] While some 2-Cl derivatives show high specificity against S. aureus (MIC = 0.06 µg/mL) [3], 4-Cl derivatives are frequently employed to maximize the lipophilic surface area required to penetrate complex bacterial cell walls (Gram-negative).
Cytotoxicity (Anticancer):
-
Benzhydrylpiperazine Scaffolds: In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the para-substituted variants often demonstrated superior cytotoxicity against liver (HUH7) and breast (MCF7) cancer cell lines [4].
-
Reasoning: The para-chlorine atom prevents metabolic oxidation at the most reactive site on the ring, extending the half-life of the drug within the cell and allowing for sustained interaction with targets like Monoacylglycerol Lipase (MAGL) [5].
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
A. Synthesis: Reductive Amination (General Protocol)
Use this method to synthesize both 2-Cl and 4-Cl derivatives for head-to-head comparison.
-
Reagents: Piperidine derivative (1.0 eq), 2-chlorobenzaldehyde OR 4-chlorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/1,2-Dichloroethane.
-
Procedure:
-
Dissolve the piperidine derivative in dry DCM.
-
Add the appropriate chlorobenzaldehyde and catalytic acetic acid. Stir for 30 min at Room Temperature (RT) to form the imine intermediate.
-
Cool to 0°C and add STAB portion-wise.
-
Warm to RT and stir overnight (12-16h) under nitrogen.
-
Quench: Add sat. NaHCO3. Extract with DCM (3x).
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
B. Bioassay: Ellman’s Method (AChE Inhibition)
Critical for quantifying the potency difference between isomers.[2]
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel or Human Recombinant AChE.
-
Workflow:
-
Incubate Enzyme + Test Compound (2-Cl or 4-Cl variant) + Buffer for 20 mins at 25°C.
-
Add DTNB and ATCh.
-
Measure absorbance at 412 nm immediately for 5 mins (kinetic mode).
-
Calculate % Inhibition and derive IC50 using non-linear regression.
-
Visualizing the Synthesis Workflow (Graphviz):
Caption: General reductive amination pathway for synthesizing comparative N-benzylpiperidine libraries.
References
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PMC - NIH. Available at: [Link]
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Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. Scilit. Available at: [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - NIH. Available at: [Link][3]
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Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Method Validation: Melting Point Determination for 3-(2-Chlorobenzyl)piperidine hydrochloride
In the landscape of pharmaceutical development and quality control, the unambiguous identification and purity assessment of an Active Pharmaceutical Ingredient (API) is paramount. This guide provides an in-depth, comparative analysis of melting point determination as a cornerstone technique for the validation of 3-(2-Chlorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the causality behind the experimental choices, benchmark the technique against modern alternatives, and provide a self-validating protocol grounded in authoritative pharmacopeial standards.
The Foundational Role of Melting Point in API Validation
The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which it transitions from a solid to a liquid phase. For pharmacopeial purposes, this is typically observed as a "melting range," the span from the initial detection of liquid to the complete liquefaction of the sample.[1][2][3] The principle is simple yet powerful: impurities disrupt the crystal lattice of a substance, typically causing a depression and broadening of the melting range. This phenomenon makes melting point determination a highly effective indicator of purity.
A sharp, well-defined melting range that is consistent with a certified reference standard provides strong evidence of the substance's identity and high purity. Conversely, a wide or depressed melting range signals the presence of impurities. This guide will use 3-(2-Chlorobenzyl)piperidine hydrochloride as a model compound to illustrate the validation process. While specific public data on its melting point is limited, this guide establishes a robust framework for its determination.
Comparative Analysis: Situating Melting Point in a Modern Analytical Workflow
While melting point is a classical technique, it is crucial for researchers and drug developers to understand its place alongside other modern analytical methods. Each technique provides a unique lens through which to view the API's quality attributes.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid.[1] | Identity, Purity (qualitative), Polymorphism (indicator). | Rapid, low cost, simple instrumentation, highly sensitive to impurities. | Not specific for impurity identification, not quantitative, requires solid sample. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] | Melting point, Enthalpy of fusion, Purity (quantitative), Polymorphism, Glass transitions.[4][7][8] | Highly accurate and reproducible, quantitative purity assessment, provides thermodynamic data. | Higher equipment cost, requires more specialized operator training. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[9] | Purity (quantitative), Assay, Impurity profile, Stability.[10] | Highly specific and sensitive, quantitative, can identify and quantify individual impurities.[9][11][12] | Higher complexity and cost, solvent consumption, longer analysis time per sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, creating a unique spectral "fingerprint" based on its chemical bonds.[13][14] | Identity, Functional groups, Polymorphism.[15][16] | Very fast, non-destructive, highly specific for identification, requires minimal sample preparation.[13][14] | Primarily qualitative for identity, not well-suited for purity determination of minor components. |
This comparison underscores that while techniques like HPLC offer superior quantitative purity analysis, melting point determination remains an invaluable, rapid, and cost-effective tool for initial identity and purity screening.
Experimental Protocol: Validated Melting Point Determination
This protocol is designed to be self-validating by incorporating system suitability checks and adhering to internationally recognized standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).
Instrumentation and Materials
-
Apparatus: A modern digital melting point apparatus compliant with USP <741> or Ph. Eur. 2.2.14 standards.[1][17] The apparatus should have a controlled heating ramp and a means for clear observation of the sample.
-
Capillary Tubes: USP/Ph. Eur. standard capillary tubes (e.g., 0.8-1.2 mm internal diameter, closed at one end).[1][18]
-
Reference Standards: USP Melting Point Reference Standards (e.g., Caffeine, Vanillin, Acetanilide) that bracket the expected melting point of the test substance.
-
Test Sample: 3-(2-Chlorobenzyl)piperidine hydrochloride, finely powdered and dried over a suitable desiccant for at least 16 hours to ensure it is anhydrous, as moisture can depress the melting point.[1]
System Suitability and Calibration
The trustworthiness of any result hinges on a properly calibrated instrument.
-
Rationale: Calibration ensures the temperature displayed by the apparatus is accurate and traceable to primary standards. This is a core requirement of Good Laboratory Practice (GLP).
-
Procedure:
-
Select at least two USP Reference Standards with melting points that bracket the expected melting point of 3-(2-Chlorobenzyl)piperidine hydrochloride.
-
Determine the melting point of each reference standard using the method described below.
-
The observed melting point for each standard must be within the tolerance specified on its certificate. If not, the instrument's calibration must be adjusted and verified according to the manufacturer's instructions.[3][19]
-
Sample Preparation
-
Rationale: Sample packing and particle size significantly influence heat transfer and, consequently, the observed melting range.[2] A consistent and standardized preparation is crucial for reproducibility.
-
Procedure:
-
Ensure the sample of 3-(2-Chlorobenzyl)piperidine hydrochloride is a very fine powder. If necessary, gently pulverize the sample.
-
Charge a capillary tube by tapping the open end into the powder, forcing a small amount in.
-
Tap the bottom of the tube firmly on a hard surface to pack the powder into a compact column.
-
Repeat until a packed column of 2.5–3.5 mm is achieved.[18] Consistent packing is essential for method precision.
-
Melting Point Determination (USP Class I / Ph. Eur. Method I)
-
Rationale: A controlled, slow heating rate near the melting point is critical.[18][20] Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to erroneously high and broad melting ranges.
-
Procedure:
-
Set the starting temperature of the apparatus to approximately 10°C below the expected melting point.
-
Insert the charged capillary tube into the heating block.
-
Record the temperature at which the substance is first observed to collapse or form a visible meniscus (T1).
-
Record the temperature at which the last solid particle passes into the liquid phase (T2).[17][20]
-
The melting range is reported as T1 to T2.
-
Perform the determination in triplicate. The results should be in close agreement.
-
Visualizing the Workflow and Validation Logic
A clear understanding of the experimental flow and the logic behind validation is essential.
Caption: Experimental workflow for melting point determination.
Data Interpretation and Method Validation
According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedures must be validated to ensure they are suitable for their intended purpose.[21][22][23] For a melting point test used for identity, the key validation characteristic is specificity .
-
Specificity: The test must be able to unequivocally assess the analyte. This is demonstrated by:
-
Reference Standard Comparison: The melting range of the test sample should match that of a known, pure reference standard of 3-(2-Chlorobenzyl)piperidine hydrochloride.
-
Mixed Melting Point: An intimate 1:1 mixture of the test sample and the reference standard should be prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed.[1] If the sample is different (or impure), a significant depression and broadening of the melting range will be observed.
-
Caption: Validation logic for specificity via mixed melting point.
Hypothetical Data Presentation
| Sample | Replicate 1 (°C) | Replicate 2 (°C) | Replicate 3 (°C) | Mean Range (°C) | Observation |
| USP Vanillin RS (Certified: 81-83°C) | 81.5 - 82.8 | 81.7 - 82.9 | 81.6 - 82.8 | 81.6 - 82.8 | System Suitability: PASS |
| 3-(2-Chlorobenzyl)piperidine HCl (Test Sample) | 155.2 - 156.5 | 155.4 - 156.6 | 155.3 - 156.4 | 155.3 - 156.5 | Sharp melting range |
| 3-(2-Chlorobenzyl)piperidine HCl (Reference) | 155.5 - 156.8 | 155.6 - 156.7 | 155.4 - 156.8 | 155.5 - 156.8 | Matches Test Sample |
| 1:1 Mixture (Test + Reference) | 155.4 - 156.7 | 155.6 - 156.8 | 155.5 - 156.7 | 155.5 - 156.7 | No depression observed |
| 1:1 Mixture (Test + Impurity X) | 148.7 - 152.1 | 148.5 - 151.9 | 148.8 - 152.3 | 148.7 - 152.1 | Significant depression & broadening |
Conclusion
Melting point determination, when executed within a validated framework, remains a rapid, reliable, and indispensable tool in pharmaceutical development. Its ability to confirm identity and provide a clear indication of purity makes it a highly efficient screening method. By adhering to pharmacopeial standards for calibration, sample preparation, and measurement, and by validating the method's specificity through mixed melting point analysis, researchers can generate trustworthy and defensible data. While not a replacement for quantitative chromatographic techniques, it is a critical component of a multi-faceted analytical strategy, ensuring the quality and integrity of APIs like 3-(2-Chlorobenzyl)piperidine hydrochloride from the earliest stages of development.
References
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General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia.
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). ResolveMass.
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass.
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FTIR Identification Testing. Prompt Praxis Labs.
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Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho.
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FT-IR Identification: the Expertise Required To Ensure Compliance. (2025). Pharmaceutical Technology.
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API Identification Using FTIR Spectroscopy. (2025). Edinburgh Analytical.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
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Differential Scanning Calorimetry. (2024). Improved Pharma.
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HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? (2025). Protheragen.
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Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM.
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Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. (2026). Specac Ltd.
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ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas.
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
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2.2.14. Melting point - capillary method. (2013). European Pharmacopoeia.
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〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. USP-NF.
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Compliance with Amended General Chapter USP<741>Melting Range or Temperature. (2019). Giani, S., & Towers, N. M.
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Quality Guidelines. ICH.
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996). U.S. Food and Drug Administration.
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Appendix V A. Determination of Melting Point. British Pharmacopoeia.
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. (2016). Giani, S., & Towers, N. M.
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2.2.14. Melting Point - Capillary Method. Scribd.
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Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019). Agilent.
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3-(2-chlorobenzyl)piperidine hydrochloride 7660-47-1. Guidechem.
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Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS.
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Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). Grace.
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3-(4-CHLOROBENZYL)PIPERIDINE HCL | 1171692-94-6. Sigma-Aldrich.
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2.2.16. Melting Point - Instantaneous Method. Scribd.
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Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.
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4-(3-Chlorobenzoyl)piperidine Hydrochloride. PubChem.
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3-(2-Chlorobenzyl)piperidine hydrochloride | 7660-47-1. BuyersGuideChem.
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1172241-03-0|3-(2-Chlorobenzyl)Piperidine Hydrochloride. BLD Pharm.
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3-(2-CHLOROPHENYL) PIPERIDINE HYDROCHLORIDE. ChemicalBook.
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3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). PubChemLite.
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A Structural Comparison of 3-(2-Chlorobenzyl)piperidine HCl and Its Positional Isomers: A Guide for Researchers
This guide provides an in-depth structural comparison of 3-(2-Chlorobenzyl)piperidine hydrochloride with key reference standards. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of substituted piperidine scaffolds. We will explore the structural nuances imparted by the position of the chlorine substituent on the benzyl ring and the influence of the hydrochloride salt form, utilizing a multi-technique approach. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Structural Elucidation in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement[1]. The biological activity of substituted piperidines is often exquisitely sensitive to their conformation and the precise spatial relationship between different parts of the molecule. Therefore, unambiguous structural characterization is a critical step in the development of any new therapeutic agent based on this core.
This guide focuses on 3-(2-Chlorobenzyl)piperidine HCl and compares it with its positional isomers, 3-(3-Chlorobenzyl)piperidine HCl and 3-(4-Chlorobenzyl)piperidine HCl, as well as the parent compound, 3-Benzylpiperidine HCl. This comparative approach allows for a detailed examination of how the electronic and steric effects of the chlorine atom's position on the phenyl ring influence the overall structure and physicochemical properties of the molecule.
Physicochemical Properties of 3-Substituted Benzylpiperidine Hydrochlorides
A foundational aspect of structural comparison is the characterization of fundamental physicochemical properties. These properties are influenced by molecular weight, polarity, and intermolecular forces, which are in turn dictated by the molecular structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-(2-Chlorobenzyl)piperidine HCl | C₁₂H₁₇Cl₂N | 246.18 | White to off-white solid |
| 3-(3-Chlorobenzyl)piperidine HCl | C₁₂H₁₇Cl₂N | 246.18 | White to off-white solid |
| 3-(4-Chlorobenzyl)piperidine HCl | C₁₂H₁₇Cl₂N | 246.18 | White to off-white solid[2] |
| 3-Benzylpiperidine HCl | C₁₂H₁₈ClN | 211.73 | White to off-white crystalline powder[3] |
Comparative Structural Analysis: A Multi-Technique Approach
A comprehensive structural comparison relies on the integration of data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a high-confidence elucidation of the molecule's architecture in both the solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For substituted piperidines, ¹H and ¹³C NMR provide critical information about the conformational equilibrium of the six-membered ring.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by the steric bulk of the substituent, a concept quantified by its "A-value"[1]. For a benzyl group, the equatorial position is strongly favored to avoid 1,3-diaxial interactions.
Expected ¹H NMR Spectral Differences:
-
Piperidine Ring Protons: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial environment. Protons in an axial position are typically more shielded (appear at a lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) can be used to determine the dihedral angles between protons, providing direct evidence for the chair conformation and the substituent's orientation. Large coupling constants (10-12 Hz) are characteristic of axial-axial couplings, while smaller couplings (2-5 Hz) indicate axial-equatorial or equatorial-equatorial interactions.
-
Benzyl Protons: The protons of the benzyl group will also exhibit distinct chemical shifts. The benzylic methylene protons (Ar-CH₂-) are diastereotopic and are expected to appear as a complex multiplet. The aromatic protons will show splitting patterns and chemical shifts influenced by the position of the chlorine atom.
-
3-(2-Chlorobenzyl)piperidine HCl: The ortho-chloro substituent will induce the most significant downfield shift on the adjacent aromatic proton due to its inductive effect and will influence the conformation of the benzyl group relative to the piperidine ring through steric hindrance.
-
3-(3-Chlorobenzyl)piperidine HCl: The meta-chloro substituent will have a more moderate effect on the chemical shifts of the aromatic protons.
-
3-(4-Chlorobenzyl)piperidine HCl: The para-chloro substituent will result in a more symmetrical pattern for the aromatic protons.
-
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the carbon atoms in the piperidine ring and the benzyl group will also be affected by the position of the chlorine atom. The carbon atom attached to the chlorine will be significantly deshielded. The carbons of the piperidine ring are expected to show minor differences between the isomers, with the most significant changes observed in the aromatic region of the spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Assign all proton and carbon signals using 1D and 2D NMR data.
-
Measure the coupling constants of the piperidine ring protons to determine the dominant chair conformation and the orientation of the benzyl substituent.
-
Compare the chemical shifts of the aromatic protons and carbons across the isomers to understand the electronic effects of the chlorine substituent.
-
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and distinguish between isomers.
Expected Fragmentation Patterns (Electron Ionization - GC/MS):
The primary fragmentation pathways for benzylpiperidines are typically initiated by cleavage of the bond between the piperidine ring and the benzyl group.
-
Tropylium Ion: A major fragment observed for all isomers is expected at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), formed after rearrangement of the benzyl cation.
-
Chlorotropylium Ion: The chlorinated isomers will also show a characteristic fragment at m/z 125, corresponding to the chlorotropylium ion (C₇H₆Cl⁺). The relative abundance of this ion may vary depending on the stability of the precursor radical cation.
-
Piperidine Ring Fragments: Fragmentation of the piperidine ring itself will lead to a series of lower mass ions.
The mass spectra of the positional isomers are often very similar, making unambiguous identification based on MS alone challenging. However, subtle differences in the relative intensities of certain fragment ions can sometimes be used for differentiation when compared to reference standards.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free base form of the analyte in a volatile organic solvent such as methanol or ethyl acetate. The hydrochloride salt is not suitable for direct GC analysis and must be neutralized and extracted into an organic solvent.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Compare the retention times and fragmentation patterns of the different isomers. Note any differences in the relative abundances of key fragment ions.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. This technique is the gold standard for structural elucidation. While obtaining suitable crystals can be a challenge, the resulting data is invaluable.
For the 3-substituted benzylpiperidine hydrochlorides, X-ray crystallography would definitively confirm:
-
The chair conformation of the piperidine ring.
-
The equatorial orientation of the benzyl substituent.
-
The precise geometry of the benzyl group and the effect of the chlorine substituent on bond lengths and angles within the aromatic ring.
-
The nature of the hydrogen bonding interactions involving the piperidinium proton and the chloride counter-ion in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment
HPLC is a powerful technique for the separation, quantification, and purity assessment of small molecules. For the structural comparison of the 3-substituted benzylpiperidine isomers, both achiral and chiral HPLC methods are relevant.
Achiral (Reverse-Phase) HPLC:
This method can be used to separate the isomers based on differences in their polarity. The elution order will depend on the overall hydrophobicity of the molecules. The presence of the chlorine atom increases the lipophilicity compared to the parent benzylpiperidine. The position of the chlorine may lead to small differences in retention times between the isomers.
Chiral HPLC:
Since 3-(2-Chlorobenzyl)piperidine is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers and determining the enantiomeric purity of a sample. This is of paramount importance in drug development, as enantiomers can have different pharmacological and toxicological profiles[4][5][6][7][8]. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting mobile phase would be 90:10 hexane:isopropanol + 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor and the enantiomeric excess (ee%).
Visualizing the Workflow and Structures
To aid in understanding the experimental approach and the structural relationships, the following diagrams are provided.
Caption: Experimental workflow for the structural comparison of 3-(2-Chlorobenzyl)piperidine HCl and its reference standards.
Caption: 2D structures of 3-(2-Chlorobenzyl)piperidine and the selected reference standards.
Conclusion
The structural characterization of 3-(2-Chlorobenzyl)piperidine HCl and its comparison with relevant reference standards is a multi-faceted process that requires the judicious application of several analytical techniques. NMR spectroscopy provides invaluable insights into the solution-state conformation, while mass spectrometry aids in confirming the molecular weight and understanding fragmentation behavior. HPLC is essential for assessing purity and resolving enantiomers, and X-ray crystallography offers the definitive solid-state structure. By integrating the data from these methods, researchers can build a comprehensive and high-confidence structural model, which is fundamental for understanding structure-activity relationships and advancing drug discovery programs.
References
- A Comparative Guide to the Conformational Analysis of Piperidine Deriv
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (URL: Available upon request)
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3-Benzylpiperidine Hydrochloride. Chem-Impex. (URL: [Link])
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Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. (URL: [Link])
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3-Benzylpiperidine. PubChem. (URL: [Link])
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3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride. Chem-Impex. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. (URL: [Link])
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4-(3-Chlorobenzoyl)piperidine Hydrochloride. PubChem. (URL: [Link])
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (URL: [Link])
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N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry. (URL: [Link])
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (URL: [Link])
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (URL: [Link])
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Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. (URL: [Link])
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Chiral HPLC separation: strategy and approaches. Chiralpedia. (URL: [Link])
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Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)... ResearchGate. (URL: [Link])
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Structure of N-benzylpiperidine derivatives. ResearchGate. (URL: [Link])
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Piperidine-3-ol hydrochloride. PubChem. (URL: [Link])
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Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. (URL: [Link])
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Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. (URL: [Link])
-
Piperazine dihydrochloride. NIST WebBook. (URL: [Link])
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. (URL: [Link])
-
Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D 2 Receptor Ligand. Molecules. (URL: [Link])
- Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. (URL: Available upon request)
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL: Available upon request)
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. ScienceDirect. (URL: [Link])
-
4-Benzylpiperidine. PubChem. (URL: [Link])
-
Piperidine. NIST WebBook. (URL: [Link])
-
3-(2-chlorophenoxy)piperidine hydrochloride. PubChemLite. (URL: [Link])
-
4-Benzylpiperidine. NIST WebBook. (URL: [Link])
-
3-Chlorobenzyl alcohol. NIST WebBook. (URL: [Link])
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- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to Validating Elemental Analysis of Piperidine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) is non-negotiable. When dealing with hydrochloride salts like piperidine hydrochloride, confirming the precise elemental composition and stoichiometry is a critical aspect of quality control and regulatory compliance. While elemental analysis (EA) is a foundational technique for this purpose, a comprehensive validation strategy involves orthogonal methods to ensure data integrity. This guide provides an in-depth comparison of elemental analysis with alternative analytical techniques for the validation of piperidine hydrochloride, grounded in scientific principles and field-proven insights.
The Central Role of Elemental Analysis and the Need for Orthogonal Validation
Elemental analysis, typically through combustion (CHN analysis), provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. For a pure substance like piperidine hydrochloride (C₅H₁₂ClN), the theoretical elemental composition can be precisely calculated. Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incorrect salt stoichiometry.
However, relying solely on elemental analysis can be misleading. The widely accepted tolerance of ±0.4% from the theoretical value for academic publications is not always a sufficient indicator of purity for pharmaceutical applications. Factors such as the hygroscopic nature of hydrochloride salts can introduce variability by incorporating water into the crystal lattice, which can affect the elemental composition. Therefore, a robust validation package employs a multi-pronged approach, using alternative and orthogonal methods to corroborate the findings of elemental analysis.
This guide will compare the following four methods for the analysis of piperidine hydrochloride:
-
Elemental Analysis (CHN)
-
Argentometric Titration
-
Ion Chromatography (IC)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Theoretical Composition of Piperidine Hydrochloride
Before delving into the analytical methods, it is essential to establish the theoretical elemental composition of piperidine hydrochloride (Molecular Formula: C₅H₁₂ClN, Molecular Weight: 121.61 g/mol ).
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 49.38% |
| Hydrogen | H | 1.01 | 12 | 12.12 | 9.97% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 29.15% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 11.52% |
These theoretical values serve as the benchmark against which the experimental results from the different analytical methods will be compared.
Comparative Analysis of Methodologies
The following sections provide a detailed comparison of the four analytical techniques, including their principles, experimental protocols, and expected performance. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the requirements for parameters such as accuracy, precision, specificity, linearity, and range.
Elemental Analysis (CHN)
Principle: This technique involves the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen.
Key Experimental Considerations:
-
Hygroscopicity: Piperidine hydrochloride can be hygroscopic. Samples must be meticulously dried under vacuum at a suitable temperature (e.g., 60 °C) before analysis to remove any adsorbed water, which would otherwise lead to inaccurate hydrogen and, consequently, carbon and nitrogen percentages.
-
Sample Homogeneity: The sample must be a fine, homogeneous powder to ensure that the small amount of material taken for analysis is representative of the entire batch.
-
Combustion Temperature: A sufficiently high combustion temperature (typically >900 °C) is required to ensure complete decomposition of the piperidine ring, which is thermally stable.
Experimental Protocol:
-
Sample Preparation: Dry the piperidine hydrochloride sample in a vacuum oven at 60°C for at least 4 hours. Allow to cool in a desiccator before weighing.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Combustion: Introduce the sample into the combustion furnace of the CHN analyzer.
-
Detection and Quantification: The instrument's software will automatically calculate and report the mass percentages of C, H, and N.
Acceptance Criteria (based on ICH Q2(R2) and common practice):
-
Accuracy: The mean experimental values for C, H, and N should be within ±0.4% (absolute) of the theoretical values.
-
Precision (Repeatability): The relative standard deviation (RSD) of at least three replicate measurements should be ≤ 2.0%.
Logical Workflow for Elemental Analysis:
Comparative Solubility Profiling: Piperidine Free Base vs. Hydrochloride Salts
The following technical guide provides a comparative analysis of Piperidine in its free base and hydrochloride salt forms. It is designed for application scientists and medicinal chemists, focusing on solubility profiles, physicochemical drivers, and experimental validation.
Executive Summary
In drug development, the piperidine scaffold is ubiquitous.[1] However, the decision to utilize the Free Base (FB) versus the Hydrochloride Salt (HCl) is rarely about aqueous solubility alone—it is a trade-off between physical state, stability, and bioavailability .
-
Piperidine Parent (Unsubstituted): The free base is a volatile liquid miscible with water. Here, the HCl salt is selected primarily to convert a noxious liquid into a stable, non-volatile crystalline solid.
-
Substituted Piperidines (APIs): As lipophilic substituents are added (e.g., in Fentanyl or Donepezil), the free base becomes water-insoluble. In these cases, the HCl salt is critical for imparting thermodynamic solubility and dissolution velocity required for oral bioavailability.
Physicochemical Characterization
Understanding the fundamental properties of the parent molecule is the baseline for predicting the behavior of complex derivatives.
| Property | Piperidine Free Base | Piperidine Hydrochloride (HCl) | Implications |
| CAS | 110-89-4 | 6091-44-7 | |
| Physical State | Colorless Liquid | White Crystalline Solid | HCl allows for easier weighing and dosing. |
| Melting Point | -7 °C | 245–248 °C | High MP of HCl indicates high lattice energy. |
| pKa (Conj. Acid) | 11.22 | ~11.2 | Highly basic; protonated at physiological pH.[2] |
| LogP | 0.84 | -1.92 (Ionized) | Salt formation drastically reduces lipophilicity. |
| Water Solubility | Miscible | Soluble (>1000 mg/mL) | Both are soluble, but mechanisms differ. |
| Volatility | High (Vapor Pressure: 23 hPa) | Negligible | FB requires fume hood; HCl is bench-stable. |
Solubility Mechanisms & Causality
The Dissolution Drivers
The solubility difference stems from the competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (interaction with the solvent).[3]
-
Free Base Mechanism: The secondary amine nitrogen (
hybridized) acts as a Hydrogen Bond acceptor and donor. In water, this H-bonding capability overcomes the hydrophobic effect of the 5-carbon ring, rendering the parent molecule miscible. -
HCl Salt Mechanism: Protonation (
) creates a charge-charge interaction. The high dielectric constant of water ( ) stabilizes the dissociated ions.-
Note: In the presence of excess chloride ions (e.g., 0.1 M HCl gastric media), the Common Ion Effect can suppress solubility of the HCl salt compared to pure water, a critical consideration for formulation.
-
pH-Dependent Solubility (The Henderson-Hasselbalch Impact)
For substituted piperidines where the free base is insoluble, solubility (
Where
Visualization: Solubilization Pathway
The following diagram illustrates the thermodynamic pathway for the dissolution of both forms.
Figure 1: Mechanistic pathway differences between Free Base protonation and HCl salt dissociation.
Experimental Protocol: Equilibrium Solubility Profiling
To objectively compare a specific piperidine derivative's performance, the Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.
Protocol Design
Objective: Determine thermodynamic solubility at pH 1.2, 6.8, and 7.4 (Biorelevant media).
Materials:
-
Test Compound (Free Base and HCl Salt forms).
-
Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 6.8, 7.4).
-
Equipment: Orbital shaker incubator, pH meter, HPLC-UV/MS, 0.45 µm PTFE filters.
Step-by-Step Workflow:
-
Preparation:
-
Weigh excess solid (approx. 2-5 mg more than estimated solubility) into glass vials.
-
Add 1.0 mL of the respective buffer.
-
-
Equilibration:
-
Incubate at 37°C ± 0.5°C (physiological temp) or 25°C (ambient).
-
Agitate at 200 RPM for 24 to 48 hours .
-
Critical Control: Check pH after 1 hour. If the salt significantly shifts the buffer pH, adjust with dilute HCl/NaOH or use a stronger buffer capacity.
-
-
Separation:
-
Allow samples to sediment for 1 hour.
-
Filter supernatant using a pre-saturated 0.45 µm filter (to prevent drug adsorption).
-
-
Quantification:
-
Dilute filtrate with mobile phase.
-
Analyze via HPLC. Calculate concentration using a standard curve.
-
-
Solid State Verification (Crucial):
-
Analyze the remaining undissolved solid via XRPD (X-Ray Powder Diffraction).[4]
-
Reasoning: The HCl salt may disproportionate back to the Free Base in high pH buffers (pH > pKa), or convert to a hydrate. You must confirm what solid is in equilibrium.
-
Visualization: Experimental Workflow
Figure 2: Validated workflow for equilibrium solubility determination.
Comparative Performance Data
The following data summarizes the general performance trends for piperidine derivatives.
| Solvent System | Free Base Solubility | HCl Salt Solubility | Application Note |
| Water (pH 7) | Variable (High for parent, Low for drugs) | Very High | HCl is preferred for aqueous formulations. |
| 0.1 M HCl (pH 1.2) | High (converts to salt in situ) | High | Both forms behave similarly in the stomach. |
| Ethanol | High | Moderate/High | HCl salts are often recrystallized from EtOH. |
| Dichloromethane | Very High | Low/Insoluble | Use Free Base for organic synthesis/extraction. |
| Diethyl Ether | High | Insoluble | Standard method to precipitate salt: Add HCl gas to Ether solution of Free Base. |
Conclusion & Recommendation
For drug development , the Piperidine HCl salt is overwhelmingly superior to the free base due to:
-
Solid-State Stability: Eliminates volatility and oxidation risks associated with the liquid free base.
-
Bioavailability: Ensures rapid dissolution in the gastrointestinal tract, independent of local pH variations.
-
Manufacturing: Facilitates reproducible weighing, handling, and tableting.
Exception: The Free Base is only preferred during organic synthesis steps (e.g., nucleophilic substitutions) or when formulation requires a high load in a lipid-based vehicle (e.g., softgel capsules).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178.[3] Retrieved from [Link]
- Bhattachar, S. N., et al. (2006).Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.
Sources
A Senior Application Scientist's Guide to Differentiating Chlorobenzyl Piperidine Regioisomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of regioisomers is a cornerstone of chemical synthesis and analysis. The ortho-, meta-, and para-isomers of chlorobenzyl piperidine, while possessing the same molecular formula and mass, exhibit distinct physicochemical properties that can profoundly impact their biological activity, toxicity, and pharmacokinetic profiles. Therefore, their precise differentiation is not merely an academic exercise but a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical compounds.
This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification of these three regioisomers. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern the unique spectral fingerprints of each molecule, offering field-proven insights into experimental design and data interpretation.
The Analytical Challenge: Similarity in Mass and Core Structure
The primary challenge in differentiating these isomers lies in their constitutional similarity. All three share a piperidine ring and a chlorobenzyl group, leading to many overlapping spectral features. Standard mass spectrometry, for instance, will yield an identical molecular ion peak for all three. The key to their differentiation lies in probing the subtle electronic and steric effects imposed by the varying position of the chlorine atom on the benzyl ring. This guide will demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to exploit these subtle differences for conclusive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing these regioisomers. By mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom, NMR provides a detailed structural fingerprint that is uniquely sensitive to the chlorine's position.
¹H NMR: Unraveling Aromatic Substitution Patterns
The most diagnostic region in the ¹H NMR spectrum is the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern on the benzene ring dictates the splitting pattern (multiplicity) and chemical shifts of the four aromatic protons.
-
Para-isomer (1-(4-chlorobenzyl)piperidine): Due to its C₂ symmetry, the para isomer presents the simplest and most recognizable pattern. The four aromatic protons are chemically equivalent in two pairs, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Ortho-isomer (1-(2-chlorobenzyl)piperidine): With no symmetry plane bisecting the aromatic ring in the same way, all four aromatic protons are chemically distinct. This results in a complex multiplet pattern, where each proton signal is split by its neighbors.
-
Meta-isomer (1-(3-chlorobenzyl)piperidine): The meta isomer also displays a complex multiplet pattern for its four distinct aromatic protons. However, the specific chemical shifts and coupling constants will differ measurably from the ortho isomer, allowing for their differentiation, especially at higher field strengths.
The protons on the piperidine ring and the benzylic bridge (-CH₂-) will also show slight variations in their chemical shifts due to the different electronic influence of the chloro-substituent, but the aromatic region is the most telling.
¹³C NMR: A Clear Count of Carbon Environments
Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon skeleton.[1] The key to differentiation is the number of unique signals in the aromatic region (typically δ 120-140 ppm), which is determined by molecular symmetry.
-
Para-isomer: Possesses the highest symmetry. The two pairs of equivalent aromatic carbons result in only four signals for the six carbons of the chlorobenzyl group (two quaternary, two CH).
-
Ortho- and Meta-isomers: Lack the symmetry of the para isomer. All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region for both isomers. While both give six signals, their precise chemical shifts will differ, providing another layer of confirmation.
The chemical shifts of the piperidine carbons are also informative and can be fully assigned using 2D NMR techniques.[2]
2D NMR (COSY, HSQC, HMBC): Unambiguous Assignment
For absolute certainty, especially when dealing with complex multiplets or for full structural confirmation, 2D NMR experiments are invaluable.
-
COSY (¹H-¹H Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic ring and confirm neighbor relationships.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is essential for definitively assigning the ¹H and ¹³C signals of the aromatic CH groups.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons by observing their correlation with nearby protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chlorobenzyl Piperidine Isomers
| Isomer | Aromatic Protons (¹H) | Aromatic Carbons (¹³C) | Benzylic CH₂ (¹H) | Piperidine Carbons (¹³C) |
| Ortho | Complex Multiplet (~7.1-7.4) | 6 distinct signals (~127-135) | ~3.55 | ~24, ~26, ~54 |
| Meta | Complex Multiplet (~7.2-7.3) | 6 distinct signals (~127-138) | ~3.48 | ~24, ~26, ~54 |
| Para | AA'BB' System (e.g., d, ~7.28; d, ~7.24) | 4 distinct signals (~128-140) | ~3.47 | ~24, ~26, ~54 |
| Note: These are predicted values based on analogous structures and may vary slightly based on solvent and experimental conditions. Piperidine signals are approximate. |
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
Infrared (IR) spectroscopy is a fast and effective method for determining the substitution pattern of an aromatic ring.[5] The key diagnostic information is found in the C-H out-of-plane bending region, typically between 900 cm⁻¹ and 675 cm⁻¹.[6] The pattern of absorption bands in this region is highly characteristic of the number of adjacent hydrogen atoms on the ring.
-
Para-isomer: Shows a strong absorption band between 850-800 cm⁻¹ , characteristic of the two adjacent hydrogen atoms on either side of the ring.
-
Ortho-isomer: Exhibits a strong absorption band between 770-735 cm⁻¹ , indicative of four adjacent hydrogen atoms.
-
Meta-isomer: Typically displays two characteristic bands: one between 810-750 cm⁻¹ (three adjacent hydrogens) and another between 725-680 cm⁻¹ (isolated hydrogen).
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Chlorobenzyl Piperidine Isomers
| Vibrational Mode | Ortho-isomer | Meta-isomer | Para-isomer |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2800 | ~2950-2800 | ~2950-2800 |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1600, ~1480 | ~1595, ~1490 |
| C-H Out-of-Plane Bend | ~750 (Strong) | ~780 (Strong), ~690 (Strong) | ~810 (Strong) |
| C-N Stretch | ~1150-1100 | ~1150-1100 | ~1150-1100 |
| C-Cl Stretch (Aryl) | ~1050 | ~1075 | ~1090, ~1015 |
Mass Spectrometry (MS): Confirmation and Fragmentation Analysis
While mass spectrometry cannot differentiate the isomers based on their molecular ion peak (as they are identical), analysis of the fragmentation patterns, particularly with tandem MS (MS/MS), can provide confirmatory evidence.[7] The primary fragmentation pathways for these compounds under electron ionization (EI) or collision-induced dissociation (CID) involve cleavage of the piperidine ring and the benzylic C-N bond.
A dominant fragmentation pathway is the cleavage of the benzylic bond to form a chlorotropylium ion ([C₇H₆Cl]⁺) at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl) in a characteristic 3:1 isotopic ratio. Another key fragment arises from α-cleavage of the piperidine ring adjacent to the nitrogen, leading to the loss of a C₄H₈ radical and formation of an ion at m/z 152.
While the major fragments may be common to all three isomers, the relative intensities of these and other minor fragment ions can differ.[8] Distinguishing positional isomers by conventional MS can be challenging and often requires careful comparison against reference spectra or the use of more advanced techniques like Infrared Ion Spectroscopy (IRIS), which can differentiate isomers based on their gas-phase IR spectra.[9][10]
Table 3: Expected Key Fragments (m/z) in Mass Spectra of Chlorobenzyl Piperidine Isomers
| Fragment Ion | Proposed Structure | Ortho-isomer | Meta-isomer | Para-isomer |
| 211/213 | [M]⁺ (Molecular Ion) | Present | Present | Present |
| 125/127 | Chlorotropylium cation | High Abundance | High Abundance | High Abundance |
| 91 | Tropylium cation (loss of Cl) | Present | Present | Present |
| 84 | Piperidinomethyl cation | Present | Present | Present |
| Note: Relative abundances of fragment ions may vary, providing a potential basis for differentiation. |
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the chlorobenzyl piperidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition (Optional): If required, perform standard COSY, HSQC, and HMBC experiments using the spectrometer's default parameter sets, optimizing as necessary.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Perform a background subtraction. Identify the key vibrational bands, paying close attention to the 900-675 cm⁻¹ region for the C-H out-of-plane bending modes.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program to ensure separation from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).
-
MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to the compound of interest. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the relative intensities of fragments between the different isomer runs.
Visualizing the Analytical Workflow
A logical approach is essential for efficient and accurate isomer differentiation. The following workflow outlines a systematic process.
Caption: Recommended workflow for spectroscopic differentiation.
Key Differentiating Features in ¹H NMR
The aromatic region of the ¹H NMR spectrum provides the most visually distinct evidence for each isomer.
Caption: Idealized ¹H NMR patterns for the aromatic region.
Conclusion
The differentiation of ortho-, meta-, and para-chlorobenzyl piperidine regioisomers is a readily achievable task through the systematic application of modern spectroscopic techniques. While IR and MS provide rapid and valuable information, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the unequivocal method for definitive structural assignment. By understanding the principles behind how the chlorine atom's position influences the spectral output, researchers can confidently identify these isomers, ensuring the integrity and quality of their scientific and developmental work.
References
-
Berden, G., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Analyst. Available at: [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
Reich, H. (2020). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data & Info. Available at: [Link]
-
Dal Canto, F. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Nielson, D. R. et al. (2024). Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. Journal of Analytical Toxicology. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Disposal of 3-(2-Chlorobenzyl)piperidine Hydrochloride
[1]
Executive Summary & Chemical Profile
Effective waste management in the laboratory is not merely a regulatory burden; it is a critical component of experimental integrity and environmental stewardship. 3-(2-Chlorobenzyl)piperidine hydrochloride (CAS: 7660-47-1) presents a specific set of disposal challenges due to its dual nature: it is a halogenated aromatic and an amine salt .[1][2]
Improper disposal of this compound risks contaminating non-halogenated waste streams (increasing disposal costs significantly) and releasing persistent organic pollutants into municipal water systems.[1] This guide provides a self-validating protocol for handling this compound from bench to bin.
Chemical Identity & Hazard Matrix
| Parameter | Detail | Operational Implication |
| Compound | 3-(2-Chlorobenzyl)piperidine HCl | Halogenated Organic |
| CAS Number | 7660-47-1 | Use for waste manifesting/labeling.[1] |
| Molecular Formula | C₁₂H₁₇Cl₂N | Contains Chlorine (Cl) and Nitrogen (N).[1][3] |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard; hygroscopic.[1][4] |
| Acidity | Acidic in solution (HCl salt) | Potential incompatibility with strong bases/cyanides.[1] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant | Do not drain dispose. |
Strategic Waste Segregation Principles
The Core Directive: The presence of the chlorine atom on the benzyl ring dictates the disposal pathway.[1] You must classify this waste as Halogenated .[1]
Why Segregation Matters (The Science)
-
Incineration Physics: Halogenated organics require specific high-temperature incineration (>1100°C) with acid gas scrubbers to prevent the formation of dioxins and furans.[1] Mixing this compound with non-halogenated solvents (e.g., acetone, ethanol) contaminates the entire volume, forcing the facility to treat the whole batch as halogenated, which is chemically inefficient and financially wasteful.[1]
-
Amine Reactivity: As a secondary amine salt, this compound can react with nitrates or nitrites to form nitrosamines (potent carcinogens).[1] Never dispose of this in containers holding oxidizing agents.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock, weighing boat residues, or spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to the potential acidity of the hydrochloride salt if moisture is present.[1]
-
Labeling: Mark the container clearly with "Hazardous Waste - Solid."[1]
-
Constituent Listing: Explicitly write: 3-(2-Chlorobenzyl)piperidine hydrochloride.
-
Hazard Checkbox: Check "Toxic" and "Irritant."[1]
-
Accumulation: Place in your lab’s Satellite Accumulation Area (SAA).
-
Final Disposal: This will be "Lab Packed" by your waste contractor (e.g., Clean Harbors, Veolia) for incineration.[1]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this when the compound is dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).[1]
-
Stream Identification:
-
pH Check: If the reaction mixture was quenched with acid, ensure the pH is not < 2. If it is, neutralize carefully with Sodium Bicarbonate before adding to the solvent drum to prevent drum corrosion.[1]
-
Segregation: Do NOT mix with aqueous acidic waste streams containing heavy metals.[1]
Protocol C: Aqueous Waste (Rinsate/Quenched Reactions)
Use this for glassware rinses or aqueous extraction layers.[1]
CRITICAL WARNING: Although the HCl salt is water-soluble, DO NOT POUR DOWN THE DRAIN. The chlorinated aromatic ring is toxic to aquatic life and resistant to biodegradation in municipal water treatment plants.[1]
-
Collection: Collect all aqueous rinsates in a dedicated carboy labeled "Aqueous Waste - Toxic Organic Contaminants."[1]
-
Stabilization: Ensure the pH is between 5 and 9.
-
Hand-off: Submit for pickup. This stream usually undergoes carbon adsorption or bioreactor treatment at a hazardous waste facility.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of 3-(2-Chlorobenzyl)piperidine HCl.
Figure 1: Decision tree for segregating 3-(2-Chlorobenzyl)piperidine hydrochloride waste streams based on physical state and solvent matrix.[1]
Chemical Compatibility Matrix
Before consolidating waste, verify compatibility to prevent unexpected exothermic reactions or gas evolution.[1]
| Chemical Class | Compatibility with 3-(2-Chlorobenzyl)piperidine HCl | Risk Analysis |
| Strong Oxidizers (e.g., Nitric Acid, Bleach) | INCOMPATIBLE | Risk of forming reactive chloramines or nitrosamines (carcinogenic).[1] |
| Strong Bases (e.g., NaOH, KOH) | CAUTION | Will deprotonate the salt, liberating the free amine (oily liquid), potentially altering solubility and phase separation.[1] |
| Aldehydes/Ketones | CAUTION | Can react with the secondary amine to form enamines/imines over time (slow reaction, but alters waste composition).[1] |
| Halogenated Solvents | COMPATIBLE | Ideal co-disposal stream.[1] |
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid powder:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If the powder is fine and airborne, use a N95 or P100 respirator.[1]
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel or use a dedicated chemical spill pad to dampen the powder.[1]
-
Neutralization: Not strictly necessary for the salt, but wiping the area with a dilute soap solution followed by water is effective.[1]
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place it in the Hazardous Solid Waste container. Label as "Spill Debris: Chlorobenzyl piperidine."[1]
Regulatory Compliance (RCRA)
In the United States, this waste determination follows the "Cradle-to-Grave" liability standard under RCRA (Resource Conservation and Recovery Act).[1]
-
Waste Codes: While this specific compound is not P-listed or U-listed by name, it is a Characteristic Waste if it exhibits toxicity.[1]
-
Generator Status: You are responsible for the waste until it is destroyed.[1] Ensure your manifest tracks the "Halogenated" designation to ensure the incinerator facility uses the correct burn profile.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 3-(2-Chlorobenzyl)piperidine hydrochloride.[1][3][5] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
A Comprehensive Guide to the Safe Handling of 3-(2-Chlorobenzyl)piperidine Hydrochloride
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. As a Senior Application Scientist, this guide is crafted to provide you, our valued researchers and scientists, with essential, immediate safety and logistical information for handling 3-(2-Chlorobenzyl)piperidine hydrochloride. Our commitment is to empower your research by ensuring a safe and efficient laboratory environment, building a foundation of trust that extends beyond the product itself.
The toxicological properties of 3-(2-Chlorobenzyl)piperidine hydrochloride have not been fully investigated.[1] Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to or greater than structurally related compounds such as piperidine and its derivatives.
Hazard Assessment and Engineering Controls
Given the limited specific data on 3-(2-Chlorobenzyl)piperidine hydrochloride, a conservative approach to hazard assessment is crucial. Based on the known profiles of piperidine hydrochloride and chlorinated organic compounds, we must anticipate potential for acute oral toxicity, skin and eye irritation or burns, and respiratory tract irritation.[2][3][4]
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective means of minimizing exposure. All handling of 3-(2-Chlorobenzyl)piperidine hydrochloride, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[5][6] This ensures that any dust or aerosols are contained and exhausted away from the user. The fume hood also provides a physical barrier in the event of a splash.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The appropriate selection and use of Personal Protective Equipment (PPE) is mandatory to prevent direct contact with the compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7] | Protects against splashes and airborne particles that could cause serious eye damage.[4] |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil).[5] | Provides a barrier against skin contact. It is recommended to double-glove.[8] |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher).[1][9] | Necessary when handling the powder outside of a fume hood is unavoidable, or in case of a spill. |
| Footwear | Closed-toe shoes made of a non-porous material.[6] | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is essential for safety and experimental integrity.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Decontaminate the work surface within the fume hood.
-
Carefully retrieve the container of 3-(2-Chlorobenzyl)piperidine hydrochloride from its storage location.
-
Place the container and all necessary weighing equipment inside the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Weigh the desired amount of the compound using a clean spatula. Never use your hands.[10]
-
Securely close the primary container immediately after weighing.
-
Proceed with your experimental procedure within the fume hood.
Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of 3-(2-Chlorobenzyl)piperidine hydrochloride.
Caption: Workflow for Safe Handling of 3-(2-Chlorobenzyl)piperidine hydrochloride.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Sweep up and place in a sealed, labeled container for disposal. |
| Large Spill | Evacuate the area and prevent entry. Alert your institution's emergency response team. |
Disposal Plan
Proper disposal of 3-(2-Chlorobenzyl)piperidine hydrochloride and any contaminated materials is a legal and ethical responsibility.
-
Chemical Waste: All unused or waste 3-(2-Chlorobenzyl)piperidine hydrochloride must be disposed of as hazardous waste.[1] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.[7]
-
Halogenated Waste Stream: As this is a chlorinated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container, in accordance with your institution's waste management protocols.[5]
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[1]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Our commitment is to provide you with the information and support you need to conduct your groundbreaking work with confidence.
References
- Piperidine - SAFETY D
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
- Safety D
- PIPERIDINE FOR SYNTHESIS - Loba Chemie.
- 4-Piperidinopiperidine - Antibodies.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- SAFETY D
- Piperidine: Human health tier II assessment. (2016, February 5).
- SAFETY D
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
- Topic 1: Safety in the Organic Chemistry Labor
- Safety in the chemical laboratory - COPYRIGHTED M
- Safety Guidelines | Organic Chemistry I Lab.
- Safety D
- 12 - SAFETY D
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. csub.edu [csub.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hmc.edu [hmc.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
